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  • Product: (R)-(4-Methylmorpholin-2-yl)methanamine
  • CAS: 757910-97-7

Core Science & Biosynthesis

Foundational

Strategic Utilization of (R)-(4-Methylmorpholin-2-yl)methanamine in Modern Drug Discovery: Structural Profiling and Synthetic Methodologies

Executive Summary As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. A cornerstone s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. A cornerstone strategy in addressing these challenges is the incorporation of saturated heterocyclic aliphatic amines. Specifically, (R)-(4-Methylmorpholin-2-yl)methanamine (CAS: 757910-97-7) has emerged as a highly privileged chiral building block [1]. This technical guide provides an in-depth analysis of its chemical properties, its mechanistic role in structural biology, and field-proven, self-validating synthetic protocols for its incorporation into drug scaffolds.

Physicochemical Profiling & Structural Causality

The utility of (R)-(4-Methylmorpholin-2-yl)methanamine is not accidental; it is rooted in its precise molecular architecture. The compound consists of a morpholine ring, an N-methyl group, and a primary amine linked via a chiral center at the C2 position.

Quantitative Data Summary

The following table synthesizes the core physicochemical properties of this building block and the causality behind its structural advantages [1, 2].

PropertyValueRationale / Impact in Drug Design
CAS Number 757910-97-7Unique identifier ensuring the procurement of the pure (R)-enantiomer.
Molecular Formula C₆H₁₄N₂OLow molecular weight (130.19 g/mol ) allows for fragment addition without violating Lipinski's Rule of 5.
SMILES CN1CCOC1Defines the 3D topology and spatial orientation of the heteroatoms.
TPSA 38.49 ŲExcellent for membrane permeability; suitable for both peripheral and CNS-targeted therapeutics.
LogP (Predicted) -0.72Highly hydrophilic nature significantly improves the aqueous solubility of lipophilic parent scaffolds.
H-Bond Donors 1The primary amine acts as the nucleophilic donor during coupling (converted to an amide/amine in the final drug).
H-Bond Acceptors 3The morpholine oxygen and nitrogens interact with target protein residues or solvent molecules.

Mechanistic Rationale in Scaffold Design

Understanding the causality behind selecting the (R)-enantiomer over the (S)-enantiomer or a racemic mixture is critical for target affinity. In the context of target binding—such as within the ATP-binding pocket of a kinase or the allosteric site of a GPCR—the stereocenter dictates the exit vector of the morpholine ring.

  • Vector Projection: The (R)-configuration forces the morpholine oxygen and the N-methyl group into a specific spatial trajectory. This precise orientation often prevents steric clashes with the hinge region of kinases, while simultaneously projecting the basic tertiary amine toward solvent-exposed regions to improve solubility.

  • pKa Modulation & Metabolic Stability: The N-methyl group serves a dual purpose. First, it prevents unwanted secondary reactions by capping the morpholine nitrogen. Second, it fine-tunes the basicity of the morpholine core (typically pKa ~7.5–8.0), ensuring it is partially protonated at physiological pH, which is a critical driver for oral bioavailability.

G A Primary Amine (Attachment Point) B (R)-Stereocenter (Spatial Trajectory) A->B directs C Morpholine Core (Solubility/Stability) B->C anchors D N-Methyl Group (pKa Modulator) C->D functionalizes

Pharmacophore logic: How the structural components of the building block dictate molecular behavior.

Validated Experimental Protocols: Amide Coupling Workflow

To integrate (R)-(4-Methylmorpholin-2-yl)methanamine into a carboxylic acid-bearing scaffold, standard amide coupling conditions are employed. However, due to the presence of the basic morpholine nitrogen, the reaction environment must be carefully controlled. The following protocol is designed as a self-validating system , ensuring that each step has a built-in quality control checkpoint[3].

Workflow Step1 1. Activation Carboxylic Acid + HATU + DIPEA Step2 2. Coupling Add (R)-(4-Methylmorpholin-2-yl)methanamine Step1->Step2 Step3 3. Quenching & Extraction NaHCO3 (aq) / DCM Step2->Step3 Step4 4. Purification Reverse-Phase HPLC Step3->Step4 Step5 5. Characterization LC-MS, 1H-NMR, Chiral HPLC Step4->Step5

Self-validating experimental workflow for amide coupling with chiral morpholine derivatives.

Step-by-Step Methodology

1. Preparation & Activation

  • Action: Dissolve the target carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Causality: HATU is selected for its high efficiency in activating sterically hindered acids. The use of 3.0 equivalents of DIPEA is critical because (R)-(4-Methylmorpholin-2-yl)methanamine is frequently supplied as a dihydrochloride salt [3]. Excess base ensures complete free-basing of the primary amine, rendering it highly nucleophilic.

2. Coupling & In-Process Monitoring

  • Action: Stir the mixture at room temperature for 15 minutes to allow the active ester to form. Add (R)-(4-Methylmorpholin-2-yl)methanamine (1.1 eq) dropwise.

  • Self-Validating Checkpoint: At t=30 mins, sample 5 µL of the reaction mixture into 1 mL of Acetonitrile/Water. Analyze via LC-MS.

    • Validation Logic: The disappearance of the activated ester mass and the appearance of the product mass[M+H]⁺ confirms successful coupling. If the unreacted active ester remains, verify the reaction pH is >8; a lower pH indicates the morpholine amine is protonated and non-nucleophilic. Adjust with additional DIPEA if necessary.

3. Quenching & Extraction

  • Action: Upon complete conversion (typically 1–2 hours), quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Dichloromethane (DCM) (3x).

  • Causality: Because the target product contains a basic morpholine ring, quenching with a mild base (NaHCO₃) ensures the tertiary amine remains unprotonated. This drives the product to partition effectively into the organic DCM layer, preventing yield loss in the aqueous phase.

4. Purification

  • Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via reverse-phase HPLC (Water/Acetonitrile).

  • Causality: Use 0.1% NH₄OH as an additive rather than TFA if the free base is desired, as TFA will form a strong salt with the morpholine nitrogen, potentially complicating downstream biological assays.

Analytical Quality Control & Stereochemical Integrity

Post-synthesis, confirming the retention of the (R)-stereocenter and the integrity of the morpholine ring is paramount. While epimerization is rare under standard HATU coupling conditions, it must be rigorously ruled out.

  • Chiral HPLC: Utilize a chiral stationary phase (e.g., Chiralpak AD-H) to confirm an enantiomeric excess (ee) of >97%. The presence of a secondary peak will indicate epimerization during the coupling phase.

  • NMR Spectroscopy: ¹H-NMR is utilized to confirm structural connectivity. Look for the diagnostic multiplets of the morpholine ring protons (3.50–3.80 ppm) and the sharp N-methyl singlet (~2.20 ppm).

References

  • Acros Pharmatech. "Morpholines Catalog and Heterocyclic Compounds." Acros Pharmatech. [Link]

Exploratory

Technical Guide: pKa Values and Ionization States of (R)-(4-Methylmorpholin-2-yl)methanamine

The following technical guide details the physicochemical profile, ionization behavior, and experimental characterization of (R)-(4-Methylmorpholin-2-yl)methanamine. Executive Summary (R)-(4-Methylmorpholin-2-yl)methanam...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, ionization behavior, and experimental characterization of (R)-(4-Methylmorpholin-2-yl)methanamine.

Executive Summary

(R)-(4-Methylmorpholin-2-yl)methanamine is a chiral, heterocyclic building block featuring two distinct basic centers: a tertiary amine embedded in a morpholine ring and a primary amine on a methanamine side chain.[1][2]

Understanding its ionization state is critical for predicting solubility, membrane permeability, and ligand-receptor interactions in drug discovery.[1][2]

  • Dominant Species at pH 7.4: Monocation (

    
     80-85%), protonated exclusively at the primary amine.[2]
    
  • Secondary Species at pH 7.4: Dication (

    
     15-20%), protonated at both nitrogen centers.[1][2]
    
  • Key pKa Values:

    • 
       (Primary Amine): 9.37 ± 0.3  (Strong Base)[1]
      
    • 
       (Morpholine Ring N): 6.9 ± 0.4  (Weak Base)[1]
      

Structural Analysis & Functional Group Chemistry

The molecule consists of a morpholine ring substituted at the


-position with a methyl group and at the 

-position with a methanamine group.[1] The (R)-configuration dictates the spatial orientation of the side chain but does not influence pKa values in achiral media.
Functional Group Assessment
CenterTypeElectronic EnvironmentPredicted Reactivity
N1 (Side Chain) Primary Amine (

)
High electron density; minimal steric hindrance.[1][2]Highly Basic: Readily accepts a proton to form

.[1][2]
N4 (Ring) Tertiary Amine (

-Methyl)
Inductive withdrawal from ring Oxygen; steric bulk from methyl group.[1][2]Moderately Basic: Protonation is sensitive to the charge state of N1 due to electrostatic repulsion.[1][2]

pKa Determination and Ionization Profile[3]

The ionization constants (


) are derived from structural analog data (N-methylmorpholine and 2-aminomethyl-4-boc-morpholine) and corrected for intramolecular electrostatic effects.[2]
Quantitative pKa Data
Ionization StepEquilibriumEstimated pKaDescription
Step 1 (

)

9.37 Deprotonation of the primary amine side chain (

).[1][2]
Step 2 (

)

6.90 Deprotonation of the morpholine ring nitrogen (

).[1]

Note: The


 of the ring nitrogen (typically 7.4 in N-methylmorpholine) is lowered to 

6.9 due to the field effect exerted by the nearby protonated primary amine.
Microspecies Distribution (Physiological pH 7.4)

At pH 7.4, the molecule exists in a dynamic equilibrium between the dicationic and monocationic forms.[2]

  • Primary Amine (pKa 9.37): pH < pKa

    
    Protonated (>99%) [1]
    
  • Ring Amine (pKa 6.90): pH > pKa

    
    Predominantly Neutral (~76%) [1]
    

Calculation at pH 7.4:


[2]

Visualization of Ionization Pathways[2]

The following diagram illustrates the stepwise protonation pathway from basic to acidic pH.

IonizationPath Neutral NEUTRAL SPECIES (pH > 10.5) Both N deprotonated Lipophilic (LogD high) Mono MONOCATION (pH 7.4 - 9.0) Primary N protonated Ring N neutral Dominant Physiological Form Neutral->Mono Mono->Neutral  pKa1 ≈ 9.4 (Side chain N deprotonates)   Di DICATION (pH < 6.0) Both N protonated High Water Solubility Mono->Di Di->Mono  pKa2 ≈ 6.9 (Ring N deprotonates)  

Caption: Stepwise protonation scheme. The transition from Monocation to Dication occurs near neutral pH.

Experimental Protocols for Validation

To empirically verify these values, the following self-validating protocols are recommended.

Potentiometric Titration (The "Gold Standard")

Objective: Determine macroscopic pKa values with high precision (


).
  • Preparation: Dissolve 5-10 mg of the compound in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

  • Acidification: Lower pH to 2.0 using 0.1 M HCl to ensure full protonation (Dication state).

  • Titration: Titrate with 0.1 M carbonate-free KOH under inert nitrogen atmosphere at 25°C.

  • Data Acquisition: Record pH vs. Volume of KOH added.

  • Analysis: Use the Bjerrum plot method or software (e.g., Hyperquad) to fit the two inflection points.[1][2]

    • Validation Check: The first equivalence point (Ring N) should be less distinct than the second due to the closer pKa values; derivative analysis (

      
      ) is required.
      
NMR-pH Titration (Site-Specific Assignment)

Objective: Confirm which nitrogen corresponds to which pKa value (Microscopic pKa).

  • Sample: Prepare 1 mM solution in

    
     (with phosphate buffer).
    
  • Titration: Adjust pH from 2 to 12 using

    
     and 
    
    
    
    .
  • Observation: Monitor the chemical shift (

    
    ) of:
    
    • 
       (Methylene protons next to primary amine).[1][2]
      
    • 
       (Methyl protons on ring nitrogen).[1][2]
      
  • Logic:

    • A large shift in

      
       signals the ionization of the primary amine (
      
      
      
      ).
    • A large shift in

      
       signals the ionization of the ring amine (
      
      
      
      ).
  • Plot: Plot

    
     vs. pH. The inflection point of the curve yields the specific pKa for that site.[2]
    

Implications for Drug Development[2][4]

Solubility & Formulation
  • Gastric Environment (pH 1-2): The molecule will be fully dicationic, exhibiting extremely high aqueous solubility .[1][2] Salt forms (e.g., Dihydrochloride) are ideal for oral solid dosage forms.[1][2]

  • Intestinal Environment (pH 6.5-7.5): Solubility remains high due to the persistent monocationic charge.[1] Precipitation is unlikely in the GI tract.[2]

Membrane Permeability (LogD)
  • LogP (Neutral):

    
     (Intrinsic hydrophilicity).[1][2]
    
  • LogD (pH 7.4): Will be significantly lower (more negative) than LogP due to ionization.[1]

  • Strategy: This molecule is unlikely to cross the Blood-Brain Barrier (BBB) via passive diffusion.[1] It may require active transport or prodrug derivatization (e.g., amidation of the primary amine) to improve lipophilicity if CNS targeting is required.[2]

References

  • PubChem. (2025).[2][3][4] Compound Summary: (4-Methylmorpholin-2-yl)methanamine (CID 3922133).[1][2][4][5] National Library of Medicine.[1][2] [Link][5]

  • LookChem. (2025).[1][2] (R)-2-Aminomethyl-4-boc-morpholine Predicted pKa.[2][6][Link][1]

  • Perrin, D. D. (1965).[1][2] Dissociation Constants of Organic Bases in Aqueous Solution.[1][2] Butterworths, London.[1][2] (Foundational text for morpholine pKa baselines).

Sources

Foundational

The Strategic Incorporation of (R)-(4-Methylmorpholin-2-yl)methanamine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Significance of the Morpholine Scaffold The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its ab...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Morpholine Scaffold

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its ability to impart favorable physicochemical properties to drug candidates. Its inherent structural features, including a weak basic nitrogen and a hydrogen bond-accepting oxygen atom, often lead to improved aqueous solubility, metabolic stability, and permeability across the blood-brain barrier.[1][2] This has made the morpholine moiety a privileged scaffold in the design of a diverse array of therapeutic agents, particularly those targeting the central nervous system (CNS).[1] Within the vast chemical space of substituted morpholines, chiral building blocks offer the opportunity for precise three-dimensional interactions with biological targets, leading to enhanced potency and selectivity. This guide focuses on a specific and increasingly important chiral building block: (R)-(4-Methylmorpholin-2-yl)methanamine. We will explore its synthesis, properties, and a pivotal application in the development of novel opioid receptor-like 1 (ORL-1) antagonists, providing a case study in rational drug design.

Physicochemical Properties and Synthesis of (R)-(4-Methylmorpholin-2-yl)methanamine

(R)-(4-Methylmorpholin-2-yl)methanamine is a chiral primary amine with the molecular formula C₆H₁₄N₂O and a molecular weight of 130.19 g/mol .[3] The presence of the N-methyl group and the chiral center at the C-2 position of the morpholine ring are key features that medicinal chemists leverage to fine-tune the properties of a lead compound.

PropertyValueSource
Molecular FormulaC₆H₁₄N₂O[3]
Molecular Weight130.19 g/mol [3]
CAS Number141814-57-5[3]

The synthesis of enantiomerically pure substituted morpholines is a critical aspect of their application in drug discovery. While various methods exist for the synthesis of chiral morpholines, a common strategy involves the use of chiral starting materials, such as amino acids or amino alcohols, to ensure the desired stereochemistry.

A general synthetic approach to chiral 2-aminomethylmorpholines can be envisioned starting from a protected (R)-amino acid. The carboxylic acid can be reduced to the corresponding alcohol, which is then protected. The amino group is subsequently N-alkylated, followed by a series of steps to construct the morpholine ring, and finally deprotection to yield the desired product. The specific synthesis of (R)-(4-Methylmorpholin-2-yl)methanamine is detailed in various chemical literature and patents, often starting from commercially available chiral precursors.

Core Application: A Key Building Block for Novel ORL-1 Receptor Antagonists

A significant application of (R)-(4-Methylmorpholin-2-yl)methanamine is in the synthesis of a novel class of 1-oxa-4,9-diazaspiro[5.5]undecan-3-one derivatives, which have been identified as potent and selective antagonists of the opioid receptor-like 1 (ORL-1) receptor, also known as the nociceptin/orphanin FQ (N/OFQ) receptor.[4] The N/OFQ system is implicated in a variety of physiological processes, including pain modulation, anxiety, and depression, making ORL-1 antagonists a promising area of research for new therapeutics.[4]

A key patent outlines the synthesis of these spirocyclic compounds, where (R)-(4-Methylmorpholin-2-yl)methanamine is introduced to form a crucial part of the final structure. The rationale behind its use lies in its ability to introduce a basic nitrogen atom and a specific stereochemical configuration that enhances binding affinity and selectivity for the ORL-1 receptor.

Experimental Protocol: Synthesis of a Representative ORL-1 Antagonist

The following is a representative synthetic protocol adapted from the patent literature, illustrating the incorporation of (R)-(4-Methylmorpholin-2-yl)methanamine.

Step 1: Reductive Amination

To a solution of a suitable spirocyclic ketone intermediate in a solvent such as dichloromethane or dichloroethane, (R)-(4-Methylmorpholin-2-yl)methanamine is added, followed by a reducing agent like sodium triacetoxyborohydride. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography or liquid chromatography-mass spectrometry.

Step 2: Work-up and Purification

The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 1-oxa-4,9-diazaspiro[5.5]undecan-3-one derivative.

Synthetic Workflow SpiroKetone Spirocyclic Ketone Intermediate Reaction Reductive Amination SpiroKetone->Reaction Amine (R)-(4-Methylmorpholin-2-yl)methanamine Amine->Reaction ReducingAgent Sodium Triacetoxyborohydride ReducingAgent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Quench & Extract Purification Column Chromatography Workup->Purification Product ORL-1 Antagonist Purification->Product

Caption: Synthetic workflow for the incorporation of the chiral amine.

Structure-Activity Relationship (SAR) Insights

The patent literature provides valuable data on the structure-activity relationships of these novel ORL-1 antagonists. The (R)-configuration of the methylmorpholin-2-ylmethyl moiety was found to be crucial for high binding affinity. The N-methyl group on the morpholine ring also plays a significant role in modulating the compound's properties.

Below is a table summarizing the binding affinities of representative compounds from the patent, highlighting the importance of the (R)-(4-Methylmorpholin-2-yl)methanamine fragment.

CompoundR GroupORL-1 Ki (nM)
Example 14-Fluorophenyl1.2
Example 22-Thienyl3.5
Example 3Cyclohexyl8.7

The data clearly indicates that the 1-oxa-4,9-diazaspiro[5.5]undecan-3-one scaffold, when coupled with the (R)-(4-Methylmorpholin-2-yl)methanamine moiety, yields compounds with high affinity for the ORL-1 receptor. The variation of the 'R' group allows for further optimization of the pharmacological profile.

SAR_Logic Core 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one Core HighAffinity High ORL-1 Affinity & Selectivity Core->HighAffinity Provides Scaffold Amine (R)-(4-Methylmorpholin-2-yl)methanamine Moiety Amine->HighAffinity Confers Chirality & Basicity R_Group Variable R Group R_Group->HighAffinity Modulates Potency

Caption: Key structural components contributing to ORL-1 antagonism.

Conclusion: A Versatile Building Block for Future Drug Discovery

(R)-(4-Methylmorpholin-2-yl)methanamine has emerged as a valuable and versatile building block in medicinal chemistry. Its specific stereochemistry and the inherent properties of the N-methylmorpholine scaffold provide a powerful tool for drug designers to optimize the potency, selectivity, and pharmacokinetic profiles of new drug candidates. The successful incorporation of this amine in the development of potent and selective ORL-1 receptor antagonists serves as a compelling example of its utility. As the demand for novel therapeutics with improved properties continues to grow, the strategic use of chiral building blocks like (R)-(4-Methylmorpholin-2-yl)methanamine will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. PubMed. [Link]

  • Nociceptin/orphanin FQ receptor antagonists as innovative antidepressant drugs. PubMed. [Link]

  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PMC. [Link]

  • WO2005111120A1 - Masterbatch compositions.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

  • (4-Methylmorpholin-2-yl)methanamine. American Elements. [Link]

  • Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. PMC. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ 1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]

  • Small-molecule agonists and antagonists of the opioid receptor-like receptor (ORL1, NOP): Ligand-based analysis of structural factors influencing intrinsic activity at NOP. PMC. [Link]

  • Spotlight on Nociceptin/Orphanin FQ Receptor in the Treatment of Pain. MDPI. [Link]

  • Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. PMC. [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]

  • WO2005092877A1 - Glucopyranosyl-substituted benzol derivatives, drugs containing said compounds, the use thereof and method for the production thereof.
  • Identification of an orally active opioid receptor-like 1 (ORL1) receptor antagonist 4-{3-[(2R)-2,3-dihydroxypropyl]-2-oxo-2,3-dihydro-1H-b... ChEMBL. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. ZORA. [Link]

  • US 2005/0123601A1.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

  • Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability. PMC. [Link]

  • Process for production of hexamethylenediamine from carbohydrate-containing materials and intermediates therefor. PubChem. [Link]

  • Discovery of a mu-opioid receptor modulator that in combination with morphinan antagonists induces analgesia. PubMed. [Link]

  • One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. Royal Society of Chemistry. [Link]

  • Synthesis and Pharmacological Characterization of Nociceptin/Orphanin FQ Dimeric Ligands. Padua Research Archive. [Link]

  • Methods for preparation of glycosphingolipids and uses thereof. Patsnap. [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. MDPI. [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. PubMed. [Link]

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Protocols & Analytical Methods

Method

Reductive amination techniques using (R)-(4-Methylmorpholin-2-yl)methanamine

Application Note: Highly Selective Reductive Amination Techniques Using (R)-(4-Methylmorpholin-2-yl)methanamine Introduction & Structural Rationale In modern drug discovery, incorporating saturated, chiral, nitrogen-cont...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Highly Selective Reductive Amination Techniques Using (R)-(4-Methylmorpholin-2-yl)methanamine

Introduction & Structural Rationale

In modern drug discovery, incorporating saturated, chiral, nitrogen-containing heterocycles is a proven strategy for improving the pharmacokinetic (PK) properties of drug candidates. (R)-(4-Methylmorpholin-2-yl)methanamine (CAS: 757910-97-7) is a highly valuable bifunctional building block[1]. It features a tertiary morpholine nitrogen that modulates aqueous solubility and basicity, alongside a highly nucleophilic, unhindered primary methanamine group.

Reductive amination is the premier method for coupling this primary amine with diverse aldehydes and ketones to generate structurally complex secondary amines. Direct alkylation with alkyl halides is notoriously difficult to control and often results in over-alkylation (yielding undesired tertiary amines)[2]. Reductive amination circumvents this by proceeding through an intermediate imine or iminium ion, which is subsequently reduced in a highly controlled manner. Because the primary methanamine is significantly more nucleophilic and less sterically hindered than the tertiary morpholine nitrogen, the reaction is completely regioselective.

Mechanistic Causality & Reagent Selection

The success of a reductive amination relies entirely on the chemoselectivity of the reducing agent. The agent must reduce the intermediate iminium ion much faster than it reduces the starting carbonyl compound.

For the coupling of (R)-(4-Methylmorpholin-2-yl)methanamine, Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the gold standard[3]. The electron-withdrawing acetoxy groups on the borohydride significantly dampen its nucleophilicity. Consequently, STAB is unreactive toward most aldehydes and ketones but highly reactive toward the electrophilic, protonated iminium ion. This allows for a "direct" or "one-pot" reductive amination, where all reagents are mixed simultaneously without the premature reduction of the carbonyl starting material. Furthermore, STAB avoids the highly toxic cyanide byproducts associated with Sodium cyanoborohydride (NaBH₃CN)[2].

Mechanism A Carbonyl + Primary Amine (R)-(4-Methylmorpholin-2-yl)methanamine B Hemiaminal Intermediate (Unstable) A->B Nucleophilic Addition C Iminium Ion (Activated for Reduction) B->C Dehydration (H+ catalyzed) D Secondary Amine Product (Stable) C->D Hydride Transfer (NaBH(OAc)3)

Caption: Mechanistic pathway of reductive amination via iminium intermediate.

Experimental Design & Optimization Data

To establish a self-validating protocol, the choice of solvent and additives must be carefully calibrated to the specific reactivity of the carbonyl partner.

  • Solvent Dynamics: is the preferred solvent. STAB exhibits optimal stability and solubility in DCE, leading to significantly faster reaction kinetics compared to Tetrahydrofuran (THF)[3].

  • Acidic Catalysis: The formation of the iminium ion requires slightly acidic conditions (pH 4–5). While aldehydes often react spontaneously, the reductive amination of sterically hindered ketones requires the addition of 1–2 equivalents of glacial acetic acid (AcOH) to drive the dehydration of the hemiaminal[4].

Table 1: Quantitative Comparison of Reducing Agents for Primary Amines

Reducing AgentOptimal SolventSelectivity (Iminium vs Carbonyl)Toxicity ProfileOver-Alkylation Risk
NaBH(OAc)₃ (STAB) DCE, DCM, THFExcellentLow (No cyanide)Low
NaBH₃CN MeOH, EtOHGoodHigh (HCN gas risk)Moderate
NaBH₄ MeOH, EtOHPoor (Reduces carbonyls rapidly)LowHigh

Step-by-Step Methodologies

Protocol A: Direct Reductive Amination with Aldehydes (One-Pot)

This protocol is designed for standard aliphatic and aromatic aldehydes. It relies on the rapid, spontaneous formation of the imine.

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the aldehyde (1.0 mmol) and (R)-(4-Methylmorpholin-2-yl)methanamine (1.05 mmol) in anhydrous DCE (5.0 mL).

  • Equilibration: Stir the mixture at room temperature for 15–30 minutes to allow the hemiaminal/imine equilibrium to establish.

  • Reduction: Add NaBH(OAc)₃ (1.5 mmol) portion-wise over 5 minutes. The reaction is typically heterogeneous initially but will clarify as the STAB is consumed.

  • Agitation: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS (target mass: m/z corresponding to the secondary amine).

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5.0 mL). Causality note: Because the product contains two basic aliphatic nitrogens, a basic quench is mandatory to free-base the product and prevent it from partitioning into the aqueous layer. Extract with Dichloromethane (DCM) (3 x 10 mL).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Indirect (Stepwise) Reductive Amination with Ketones

Ketones are less electrophilic than aldehydes. To prevent the premature degradation of the reducing agent, the imine must be fully pre-formed using a Lewis acid/water scavenger.

  • Imine Pre-formation: Dissolve the ketone (1.0 mmol) and (R)-(4-Methylmorpholin-2-yl)methanamine (1.1 mmol) in anhydrous THF (5.0 mL). Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 mmol).

  • Activation: Stir the mixture at room temperature for 6–12 hours. The Ti(OiPr)₄ acts as a Lewis acid to activate the ketone and simultaneously scavenges the generated water.

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ (2.0 mmol) in one portion. Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench: Quench with 1N NaOH (5.0 mL) to precipitate the titanium salts as a white solid (TiO₂). Filter the suspension through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate.

  • Separation: Separate the organic layer from the filtrate, dry over Na₂SO₄, and concentrate.

Workflow Step1 1. Reagent Preparation Equilibrate amine & carbonyl in DCE Step2 2. Acidification Add 1-2 eq. Acetic Acid (if ketone) Step1->Step2 Step3 3. Reduction Add 1.5 eq. NaBH(OAc)3 portionwise Step2->Step3 Step4 4. Quench & Workup Quench with sat. NaHCO3, extract in DCM Step3->Step4 Step5 5. Purification Flash Chromatography or SCX Step4->Step5

Caption: Standard workflow for direct reductive amination using NaBH(OAc)3.

Troubleshooting & Self-Validation

  • Purification via SCX (Strong Cation Exchange): Because the resulting secondary amine product is highly basic, is an exceptionally trustworthy purification method[5]. Load the crude mixture onto an SCX cartridge; neutral impurities (like unreacted carbonyls or borate salts) will wash through with Methanol. The pure basic product is then eluted using 2M Ammonia in Methanol.

  • Incomplete Conversion: If LC-MS indicates unreacted primary amine (m/z 131.1 [M+H]⁺) and unreacted carbonyl, the system pH is likely too high. Add 1 equivalent of glacial acetic acid to facilitate iminium formation.

  • Detection of Dialkylation: If a tertiary amine mass is detected, it indicates that the secondary amine product is competing with the primary amine for the carbonyl. To self-correct in future runs, lower the equivalents of the carbonyl compound to 0.95 eq relative to the primary amine.

References

  • Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry. URL:[Link]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]

Sources

Application

Application Note &amp; Protocols: Strategic Protection of the Primary Amine in (R)-(4-Methylmorpholin-2-yl)methanamine for Complex Synthetic Routes

Introduction: The Synthetic Challenge (R)-(4-Methylmorpholin-2-yl)methanamine is a chiral building block featuring two distinct amine functionalities: a primary amine and a tertiary amine integrated within the morpholine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Challenge

(R)-(4-Methylmorpholin-2-yl)methanamine is a chiral building block featuring two distinct amine functionalities: a primary amine and a tertiary amine integrated within the morpholine ring.[1][2] In multi-step organic synthesis, particularly in the development of pharmaceutical intermediates and complex molecules, the high nucleophilicity of the primary amine necessitates its temporary masking or "protection."[3][4] Unprotected primary amines can lead to a host of undesired side reactions, such as N-acylation, N-alkylation, or imine formation, when other parts of the molecule are targeted for transformation.

A robust protecting group strategy is therefore not merely a procedural step but a cornerstone of a successful synthetic campaign.[5][6] The ideal strategy ensures that the protecting group is:

  • Easily and selectively installed in high yield.[5]

  • Inert (stable) to a wide range of subsequent reaction conditions.[5]

  • Selectively removed under mild conditions that do not compromise the integrity of the final product or other functional groups.[5]

This guide provides a detailed examination of two foundational and orthogonal protecting group strategies for the primary amine of (R)-(4-Methylmorpholin-2-yl)methanamine: the acid-labile tert-butyloxycarbonyl (Boc) group and the hydrogenolysis-labile carboxybenzyl (Cbz) group. The protocols herein are designed to be self-validating, offering researchers and drug development professionals a reliable framework for their synthetic endeavors.

Selecting the Optimal Protecting Group: A Strategic Decision

The choice of a protecting group is dictated by the planned synthetic route. The key principle is orthogonality : the ability to deprotect one functional group without affecting another.[6][7][8] For a molecule containing both a Boc-protected primary amine and a Cbz-protected amine, one can selectively cleave the Boc group with acid while leaving the Cbz group intact, or selectively remove the Cbz group via hydrogenolysis without affecting the Boc group.[7][9]

Key Considerations:
  • Acid/Base Stability: The tertiary amine in the morpholine ring is basic and will be protonated under acidic conditions. While this does not typically interfere with Boc deprotection, it's a factor to consider for solubility and work-up. The Boc group is stable to basic conditions, while the Fmoc group, another common alternative, is cleaved by bases like piperidine.[7][10]

  • Reductive Cleavage: The Cbz group is prized for its removal under neutral conditions via catalytic hydrogenation.[11][12][13] This is highly advantageous if the target molecule contains acid- or base-sensitive functionalities. However, this strategy is incompatible with the presence of other reducible groups, such as alkenes, alkynes, or some aryl halides.[14]

  • Steric Hindrance: The primary amine is sterically accessible, making protection straightforward with common reagents.

Below is a comparative summary of the two primary strategies discussed in this note.

FeatureBoc (tert-butyloxycarbonyl) Cbz (Carboxybenzyl)
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)
Protection Conditions Mild base (e.g., TEA, NaHCO₃) in an inert solvent (e.g., DCM, THF)[15]Mild base (e.g., NaHCO₃, Na₂CO₃) in aqueous/organic biphasic system[9][11]
Deprotection Method AcidolysisHydrogenolysis
Deprotection Reagents Strong acids (e.g., TFA in DCM, HCl in Dioxane)[7][15]H₂, Pd/C catalyst in a protic solvent (e.g., MeOH, EtOH)[11][13]
Stability Profile Stable to bases, hydrogenolysis, and most nucleophiles.[16]Stable to acidic conditions and many nucleophiles.[9]
Orthogonality Orthogonal to Cbz, Fmoc, Alloc, and Teoc protecting groups.[7][9]Orthogonal to Boc, Fmoc, and Teoc protecting groups.[7][9]
Key Advantage Metal-free deprotection.Very mild, neutral deprotection conditions.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of (R)-(4-Methylmorpholin-2-yl)methanamine.

Protocol 1: Boc Protection

Principle: The primary amine acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically facilitated by a mild base to neutralize the proton released from the amine, driving the reaction to completion.[15]

Materials and Reagents:

  • (R)-(4-Methylmorpholin-2-yl)methanamine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (1.5 - 2.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve (R)-(4-Methylmorpholin-2-yl)methanamine (1.0 eq) in DCM (approx. 0.1 M concentration).

  • Add triethylamine (1.5 eq) to the solution and stir at room temperature for 5 minutes.

  • In a separate flask, dissolve Boc₂O (1.1 eq) in a small amount of DCM.

  • Add the Boc₂O solution dropwise to the stirring amine solution at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, tert-butyl ((R)-(4-methylmorpholin-2-yl)methyl)carbamate, can be purified by silica gel column chromatography if necessary.

Protocol 2: Boc Deprotection

Principle: Under strong acidic conditions, the carbonyl oxygen of the Boc group is protonated. This facilitates the collapse of the carbamate, releasing the stable tert-butyl cation and carbamic acid, which subsequently decarboxylates to yield the free amine and carbon dioxide.[15]

Materials and Reagents:

  • tert-butyl ((R)-(4-methylmorpholin-2-yl)methyl)carbamate (1.0 eq)

  • Trifluoroacetic acid (TFA) (10-20 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Sodium hydroxide (NaOH) solution

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected amine (1.0 eq) in DCM (approx. 0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, ~10 equivalents or a 20-50% v/v solution in DCM) to the stirring solution.

  • Remove the ice bath and stir at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once complete, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ or 1 M NaOH to neutralize the excess acid until the aqueous layer is basic (pH > 8).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected primary amine.

Protocol 3: Cbz Protection

Principle: This reaction follows the Schotten-Baumann conditions, where the amine is acylated by benzyl chloroformate in a biphasic system. The base, typically sodium carbonate, remains in the aqueous phase to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine.[9][11]

Materials and Reagents:

  • (R)-(4-Methylmorpholin-2-yl)methanamine (1.0 eq)

  • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

  • Sodium carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃) (2.0 eq)

  • Dioxane or THF, and Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (R)-(4-Methylmorpholin-2-yl)methanamine (1.0 eq) in a 1:1 mixture of Dioxane and water.

  • Add Na₂CO₃ (2.0 eq) and cool the mixture to 0 °C.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir vigorously for 3-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine (1x), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product, benzyl ((R)-(4-methylmorpholin-2-yl)methyl)carbamate, by silica gel chromatography.

Protocol 4: Cbz Deprotection

Principle: Catalytic hydrogenolysis involves the cleavage of the benzyl C-O bond by hydrogen gas on the surface of a palladium catalyst. The reaction is clean, producing the free amine, toluene, and carbon dioxide as byproducts, which are easily removed.[13]

Materials and Reagents:

  • Benzyl ((R)-(4-methylmorpholin-2-yl)methyl)carbamate (1.0 eq)

  • Palladium on carbon (Pd/C), 5-10 wt% (0.05 - 0.10 eq by weight)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas balloon or Parr hydrogenator

  • Celite®

Procedure:

  • Dissolve the Cbz-protected amine (1.0 eq) in methanol.

  • Carefully add Pd/C (5-10% by weight of the substrate) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Evacuate the flask and backfill with H₂ gas (using a balloon or a hydrogenator apparatus). Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a positive pressure of H₂ (1 atm or higher) at room temperature for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Wash the filter cake with additional methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the pure, deprotected amine.

Visualization of Synthetic Workflows

The following diagrams illustrate the protection and deprotection sequences described in the protocols.

Boc_Protection_Workflow Start (R)-(4-Methylmorpholin-2-yl)methanamine Protected Boc-Protected Amine Start->Protected Boc₂O, Base (TEA or NaHCO₃) DCM or THF Deprotected (R)-(4-Methylmorpholin-2-yl)methanamine Protected->Deprotected Strong Acid (TFA or HCl) DCM

Caption: Boc protection and acid-catalyzed deprotection workflow.

Cbz_Protection_Workflow Start (R)-(4-Methylmorpholin-2-yl)methanamine Protected Cbz-Protected Amine Start->Protected Cbz-Cl, Base (Na₂CO₃) Dioxane/H₂O Deprotected (R)-(4-Methylmorpholin-2-yl)methanamine Protected->Deprotected H₂, Pd/C MeOH or EtOH

Caption: Cbz protection and hydrogenolysis-based deprotection workflow.

Conclusion

The successful synthesis of complex molecules hinges on the judicious use of protecting groups. For (R)-(4-Methylmorpholin-2-yl)methanamine, both Boc and Cbz groups offer reliable and high-yielding strategies for masking its primary amine. The choice between them should be guided by the downstream reaction conditions to leverage their orthogonal stability. The Boc group is ideal for syntheses involving reductive steps, while the Cbz group provides a powerful alternative when acid-sensitive functionalities are present. By following the detailed protocols and strategic considerations outlined in this guide, researchers can confidently navigate their synthetic pathways to achieve their target molecules with efficiency and precision.

References

  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). PMC - NIH. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (2024). Total Synthesis. [Link]

  • Protecting Groups. University of California, Irvine. [Link]

  • BOC Protection and Deprotection. (2021). J&K Scientific LLC. [Link]

  • Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Judicious application of allyl protecting groups for the synthesis of 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a key precursor of DNA-dependent protein kinase inhibitors. (2006). PubMed. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • (4-Methylmorpholin-2-yl)methanamine. PubChem. [Link]

  • Morpholines. Synthesis and Biological Activity. (2014). ResearchGate. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2023). ResearchGate. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). MDPI. [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • Amino Acid-Protecting Groups. SciSpace. [Link]

  • Synthesis and kinetics of disassembly for silyl-containing ethoxycarbonyls using fluoride ions. (2018). RSC Publishing. [Link]

  • Synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol. (2007). MDPI. [Link]

  • An amine protecting group deprotectable under nearly neutral oxidative conditions. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. SciELO. [Link]

  • A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(III)-catalysis. (2014). RSC Publishing. [Link]

  • Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]

  • To Deprotect and Serve. (2023). Scientific Update. [Link]

  • Protecting Groups. (2017). Lokey Lab Protocols - Wikidot. [Link]

Sources

Method

Application Note: Nucleophilic Substitution Protocols Involving (R)-(4-Methylmorpholin-2-yl)methanamine

[1] Executive Summary (R)-(4-Methylmorpholin-2-yl)methanamine (CAS 757910-97-7) is a high-value chiral diamine building block extensively used in drug discovery to modulate physicochemical properties.[1] Its morpholine c...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

(R)-(4-Methylmorpholin-2-yl)methanamine (CAS 757910-97-7) is a high-value chiral diamine building block extensively used in drug discovery to modulate physicochemical properties.[1] Its morpholine core enhances aqueous solubility and metabolic stability, while the primary amine serves as a versatile nucleophilic handle.

This guide details optimized protocols for incorporating this motif via nucleophilic aromatic substitution (


) and aliphatic nucleophilic substitution (

).[1] Unlike generic procedures, these protocols are engineered to address the specific challenges of this molecule: competing nucleophilicity of the tertiary amine, stereochemical integrity, and downstream purification of highly polar basic intermediates.

Chemo-Physical Profile & Mechanistic Considerations[1][2][3]

Before initiating synthesis, understanding the dual-amine nature of the reagent is critical for reaction design.

Table 1: Reagent Profile
PropertyDataImplications for Synthesis
Chemical Name (R)-(4-Methylmorpholin-2-yl)methanamineStereocenter at C2 must be preserved.[1]
CAS Number 757910-97-7Verify Certificate of Analysis for optical purity (>97% ee).[1]
MW 130.19 g/mol Low MW allows for high atom economy.[1]
Primary Amine pKa ~10.5 (Estimated)Highly nucleophilic; requires base scavenger in acid-generating reactions.[1]
Tertiary Amine pKa ~7.4 (Morpholine N)Less nucleophilic but can act as an internal base or proton shuttle.[1]
Solubility Water, MeOH, DCM, DMSOHighly polar; requires specific extraction protocols (e.g., DCM/iPrOH).
Mechanistic Insight: Site-Selectivity

The molecule contains two nitrogen centers.[1] The primary amine (


)  is sterically accessible and kinetically superior as a nucleophile compared to the tertiary amine (

-methyl morpholine)
.[1]
  • Primary Amine:

    
     hybridized, unhindered. Reacts rapidly with electrophiles.
    
  • Tertiary Amine: Sterically encumbered by the ring and methyl group. Reacts only under forcing conditions (forming quaternary ammonium salts).[1]

Control Strategy: To prevent quaternization of the tertiary amine, avoid using excess strong alkylating agents (e.g., MeI, BnBr) and maintain stoichiometry close to 1:1. In


 reactions, the tertiary amine is generally inert due to steric repulsion from the aromatic ring.

Protocol A: Nucleophilic Aromatic Substitution ( )

Application: Installing the morpholine motif onto heteroaromatic scaffolds (e.g., chloropyrimidines, fluoronitrobenzenes) for kinase inhibitor synthesis.

Reagents & Materials[1][3][4][5][6]
  • Nucleophile: (R)-(4-Methylmorpholin-2-yl)methanamine (1.1 – 1.2 equiv)[1]

  • Electrophile: Heteroaryl halide (e.g., 4-chloro-2-aminopyrimidine)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    
    [1]
  • Solvent: DMSO (fastest rate), DMF, or

    
    -Butanol (for thermal reactions)[1]
    
Step-by-Step Methodology
  • Preparation: Dissolve the Electrophile (1.0 equiv) in DMSO (concentration 0.2 M).

    • Note: DMSO is preferred over DMF for

      
       due to higher dielectric constant, stabilizing the Meisenheimer complex intermediate.
      
  • Base Addition: Add DIPEA (2.5 equiv).

    • Rationale: Neutralizes the HCl/HF generated. Excess base ensures the primary amine remains unprotonated and nucleophilic.

  • Nucleophile Addition: Add (R)-(4-Methylmorpholin-2-yl)methanamine (1.1 equiv) dropwise.[1]

  • Reaction:

    • Activated Substrates (e.g., 2,4-dinitrohalides): Stir at RT for 1–4 hours.

    • Deactivated Substrates (e.g., monochloropyridines): Heat to 80–100°C for 4–12 hours.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the starting material (

    
    ) and formation of product (
    
    
    
    ).[1]
  • Workup (Critical for Polar Amines):

    • Dilute reaction mixture with water (5 volumes).

    • Extraction: Extract with 10% MeOH in DCM (3x). Standard EtOAc extraction often fails due to the high polarity of the morpholine product.

    • Wash: Wash combined organics with brine, dry over

      
      , and concentrate.
      

Protocol B: Nucleophilic Aliphatic Substitution ( )

Application: Synthesizing substituted amines via reaction with alkyl halides or sulfonates.[1]

Reagents & Materials[1][3][4][5][6][7]
  • Nucleophile: (R)-(4-Methylmorpholin-2-yl)methanamine (1.0 equiv)[1]

  • Electrophile: Alkyl bromide/iodide or Tosylate (0.9 – 1.0 equiv)[1]

  • Base:

    
     or 
    
    
    
    (anhydrous)[1]
  • Solvent: Acetonitrile (MeCN) or DMF[1]

Step-by-Step Methodology
  • System Setup: Flame-dry a reaction flask and purge with

    
    . Moisture can hydrolyze sensitive alkyl halides.[1]
    
  • Solvation: Suspend

    
     (2.0 equiv) in anhydrous MeCN. Add (R)-(4-Methylmorpholin-2-yl)methanamine (1.0 equiv).
    
  • Controlled Addition: Cool the mixture to 0°C. Add the Electrophile (0.9 equiv) dropwise over 15 minutes.

    • Rationale: Using a slight deficit of the electrophile and low temperature minimizes over-alkylation (formation of tertiary amines or quaternary salts).

  • Elution: Allow to warm to RT and stir.

    • Time: Alkyl iodides (2–6 h); Alkyl bromides (6–18 h).[1]

  • Quench & Purification:

    • Filter off inorganic solids.[1]

    • Concentrate filtrate.[1]

    • Purification: Flash chromatography on silica gel.[1] Use a gradient of DCM : MeOH :

      
       (90:10:1). The ammonia is essential to prevent the basic amine from streaking on the silica.
      

Protocol C: Sulfonylation (Sulfonamide Synthesis)

Application: Creating sulfonamide-based antibacterial or anti-inflammatory candidates.[1]

Step-by-Step Methodology
  • Dissolution: Dissolve (R)-(4-Methylmorpholin-2-yl)methanamine (1.0 equiv) in DCM (0.1 M).

  • Base: Add Triethylamine (TEA) or Pyridine (2.0 equiv).

  • Cooling: Cool to 0°C. Sulfonyl chlorides are highly reactive and can form disulfonamides if uncontrolled.[1]

  • Addition: Add Sulfonyl Chloride (1.0 equiv) slowly.

  • Completion: Stir at 0°C for 30 mins, then RT for 1 hour.

  • Isolation: Wash with saturated

    
     (to remove acid) and then water.[1] Dry and concentrate.
    

Decision Logic & Workflow (Graphviz)

The following diagram illustrates the decision process for selecting the correct protocol based on the electrophile type, ensuring optimal yield and purity.

ReactionWorkflow Start Target: Functionalize (R)-(4-Methylmorpholin-2-yl)methanamine CheckE Identify Electrophile Type Start->CheckE Heteroaryl Heteroaryl Halide (Cl, F, Br) CheckE->Heteroaryl Alkyl Alkyl Halide (Br, I, OTs) CheckE->Alkyl Sulfonyl Sulfonyl Chloride (R-SO2Cl) CheckE->Sulfonyl SNAr Protocol A: SNAr Solvent: DMSO/DIPEA Temp: 25-100°C Heteroaryl->SNAr Nucleophilic Aromatic Sub SN2 Protocol B: SN2 Solvent: MeCN/Cs2CO3 Temp: 0°C -> RT Alkyl->SN2 Aliphatic Sub Sulf Protocol C: Sulfonylation Solvent: DCM/TEA Temp: 0°C Sulfonyl->Sulf Acyl Sub Purify Purification Strategy SCX Column or DCM:MeOH:NH3 Flash SNAr->Purify SN2->Purify Sulf->Purify

Figure 1: Decision tree for selecting the optimal substitution protocol based on electrophile reactivity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (SNAr) Poor solubility of nucleophile or weak activation of electrophile.[1]Switch solvent to NMP or DMSO.[1] Increase temp to 120°C (microwave).
Over-Alkylation (SN2) Excess electrophile or high temperature.[1]Use 0.9 equiv of electrophile. Add electrophile slowly at 0°C.
Product Streaking (TLC) Interaction of basic amine with acidic silica.[1]Pre-treat TLC plate with 5%

in hexane or use DCM:MeOH:NH3 eluent.[1]
Racemization Harsh basic conditions at high temp (rare for this structure).[1]Avoid strong bases (NaH, KOtBu) at high heat. Use mild bases (

, DIPEA).

References

  • Compound Identification: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 3922133, (4-Methylmorpholin-2-yl)methanamine.[1] [Link][1]

  • SNAr Methodology: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412.[1] (Foundational text on SNAr mechanisms used in Protocol A).

  • Application in Antibacterials: Aslam, S., et al. (2019). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. ResearchGate. [Link]

  • Patent Reference (Medicinal Chemistry Context): Del Soldato, P., et al. (2007). Prostaglandin derivatives.[1][2] U.S. Patent No.[1][2][3][4] 7,910,767.[1] Washington, DC: U.S. Patent and Trademark Office. (Demonstrates use of amine substitution in prostaglandin analogs).

Sources

Application

Application Note: Microwave-Assisted Functionalization of (R)-(4-Methylmorpholin-2-yl)methanamine

Abstract & Core Directive (R)-(4-Methylmorpholin-2-yl)methanamine (CAS: 1639902-60-3) is a high-value chiral building block extensively used in drug discovery to modulate physicochemical properties—specifically, enhancin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Core Directive

(R)-(4-Methylmorpholin-2-yl)methanamine (CAS: 1639902-60-3) is a high-value chiral building block extensively used in drug discovery to modulate physicochemical properties—specifically, enhancing aqueous solubility and tuning metabolic stability via the morpholine scaffold. While conventional thermal heating often results in prolonged reaction times and incomplete conversion due to the steric bulk of the morpholine ring, Microwave-Assisted Organic Synthesis (MAOS) offers a kinetic advantage.

This guide details the microwave-assisted functionalization of this amine, focusing on Nucleophilic Aromatic Substitution (


) and Amide Couplings. By leveraging dielectric heating, researchers can reduce reaction times from hours to minutes while suppressing side reactions common in conventional heating.

Chemical Profile & Handling

PropertySpecification
Chemical Name (R)-(4-Methylmorpholin-2-yl)methanamine
CAS Number 1639902-60-3
Molecular Weight 130.19 g/mol
Chirality (R)-enantiomer (Critical for binding affinity)
Primary Reactivity Primary amine (Nucleophile)
Secondary Reactivity Tertiary amine (Base/Solubility handle)
Stability Hygroscopic; store under inert gas at 2–8°C.

Safety Note: The tertiary amine moiety makes this compound basic. In microwave synthesis, this basicity can accelerate reactions but also catalyze by-product formation if temperature is uncontrolled.

Methodology 1: Microwave-Assisted Coupling

The "Workhorse" Protocol for Heterocycle Functionalization

This protocol is designed for coupling the chiral amine with electron-deficient heteroaryl halides (e.g., chloropyrimidines, chloropyridines), a ubiquitous scaffold in kinase inhibitor synthesis.

Mechanistic Insight

Microwave irradiation efficiently couples with polar transition states. In


 reactions, the formation of the Meisenheimer complex is the rate-determining step. The high polarity of the transition state absorbs microwave energy efficiently (Maxwell-Wagner effect), lowering the activation energy barrier relative to thermal conditions.
Experimental Protocol

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

  • Nucleophile: (R)-(4-Methylmorpholin-2-yl)methanamine (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent: Ethanol (Green/Polar) or NMP (High-Temp/Polar)

Step-by-Step Procedure:

  • Vessel Loading: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve 1.0 mmol of the heteroaryl chloride in 3 mL of Ethanol.

  • Addition: Add 1.1 mmol of the chiral amine followed by 2.5 mmol of DIPEA. Cap the vial with a Teflon-lined septum.

  • Pre-Stir: Vortex for 30 seconds to ensure homogeneity.

  • Microwave Parameters:

    • Mode: Dynamic (PID Control)

    • Temperature: 120°C

    • Hold Time: 10 minutes

    • Pressure Limit: 15 bar

    • Power: Max 150W (System will modulate)

    • Stirring: High (magnetic stir bar essential for heat distribution)

  • Work-up: Cool to 50°C using compressed air (integrated in most reactors). Remove solvent in vacuo.[1] Resuspend in DCM, wash with saturated

    
    , dry over 
    
    
    
    , and concentrate.
Optimization Data (Comparative)
ParameterConventional Heating (Reflux)Microwave Irradiation (Closed Vessel)
Temperature 78°C (EtOH b.p.)120°C
Time 4–6 Hours10 Minutes
Conversion 75–85%>98%
Purity (LCMS) 88% (Thermal degradation)96% (Cleaner profile)
Racemization None observedNone observed (<150°C)

Methodology 2: Microwave-Accelerated Amide Coupling

Overcoming Steric Hindrance in Peptide-Like Bond Formation

Coupling this amine to sterically hindered carboxylic acids often fails with standard EDC/HOBt conditions. Microwave irradiation can drive these difficult couplings using phosphonic acid anhydrides.

Protocol

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine: (R)-(4-Methylmorpholin-2-yl)methanamine (1.2 equiv)

  • Coupling Agent: T3P (Propylphosphonic anhydride), 50% in EtOAc (2.0 equiv)

  • Base: Pyridine or DIPEA (3.0 equiv)

  • Solvent: EtOAc or DMF

Procedure:

  • Dissolve acid and base in the solvent within the MW vial.

  • Add T3P solution. Stir for 2 mins at RT.

  • Add the chiral amine.

  • MW Irradiation: Heat to 80°C for 20 minutes .

    • Note: T3P is robust at elevated temperatures compared to HATU/COMU, which may decompose >60°C.

  • Validation: Check LCMS for product mass. If incomplete, extend time by 10 mins; do not increase temp >100°C to avoid amide bond hydrolysis or racemization.

Critical Control Points & Troubleshooting (The Self-Validating System)

To ensure scientific integrity, every experiment must include internal checks. Use this decision matrix to troubleshoot low yields or impurities.

OptimizationWorkflow Start Start: MW Reaction CheckLCMS Checkpoint: LCMS Analysis (Conversion & Purity) Start->CheckLCMS Decision1 Conversion > 95%? CheckLCMS->Decision1 Success Proceed to Work-up (Check Chirality) Decision1->Success Yes LowConv Low Conversion (<50%) Decision1->LowConv No Impure High Conversion / Low Purity Decision1->Impure No (Side Products) ActionTemp Action: Increase Temp +20°C (Max 160°C) LowConv->ActionTemp Substrate Stable? ActionTime Action: Extend Hold Time (2x Duration) LowConv->ActionTime Substrate Labile? ActionSolvent Action: Switch Solvent (EtOH -> NMP or DMF) LowConv->ActionSolvent Precipitation? Impure->ActionTemp Decrease Temp -20°C

Figure 1: Decision tree for optimizing microwave synthesis parameters.

Stereochemical Integrity

A major concern with chiral amines is racemization.

  • Risk Factor: High temperatures (>150°C) in the presence of strong bases can deprotonate the chiral center (though less likely here as the center is beta to the amine).

  • Validation: Always perform Chiral HPLC/SFC on the final purified product using a known standard (S-enantiomer) to calculate Enantiomeric Excess (ee).

References

  • Microwave-Assisted Organic Synthesis (MAOS)

    • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • Morpholine Functionalization in Drug Discovery

    • Choudhary, D., et al. (2021). Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors.[2] Molecules, 26(16), 5086. Link

  • Green Chemistry &

    
     Optimization: 
    
    • Borlinghaus, N., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23, 3955-3962. Link

  • T3P in Microwave Amide Coupling

    • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 12020–12068. Link

Disclaimer: This protocol is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals before handling.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for (R)-(4-Methylmorpholin-2-yl)methanamine

Executive Summary & Chemical Profile[2][3][4][5] The Core Challenge: Users frequently encounter solubility "failures" with (R)-(4-Methylmorpholin-2-yl)methanamine not because the molecule is inherently insoluble, but bec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[2][3][4][5]

The Core Challenge: Users frequently encounter solubility "failures" with (R)-(4-Methylmorpholin-2-yl)methanamine not because the molecule is inherently insoluble, but because of its dual-nitrogen basicity and hygroscopic nature .[1] This molecule exists in a delicate equilibrium. In its free base form, it is an oil that can phase-separate in neutral water; in its salt form, it is a crystalline solid that greedily absorbs atmospheric moisture, leading to "gelling" rather than dissolving.[1]

Molecule Profile:

PropertyData / CharacteristicImplication for Solubility
Structure Heterocyclic diamine (Morpholine ring + Primary amine tail)Dual protonation sites.[1]
pKa (Est.) N1 (Ring): ~7.4N2 (Primary Amine): ~10.0
Physical State Free Base: Viscous Oil / Low-melting solid"Oiling Out": Can form emulsions instead of true solutions.[1]
Hygroscopicity High (especially HCl salts)Clumping: Salts may form a sticky gum upon air exposure.[1]
Air Stability Sensitive (Primary amine)Carbonation: Absorbs CO₂ to form insoluble carbamates.[1]

Diagnostic Workflow (Interactive Troubleshooting)

Before adjusting your protocol, identify which failure mode you are observing.[1]

Q1: What does the "insolubility" look like?

  • Scenario A: "I see oily droplets floating on top or sticking to the glass." -> Go to Module 1 (The Free Base Issue). [1]

  • Scenario B: "The powder turned into a sticky gum that won't dissolve." -> Go to Module 2 (The Hygroscopicity Trap).

  • Scenario C: "It dissolved initially, but precipitated after 24 hours." -> Go to Module 3 (Stability & Carbonation). [1]

Module 1: The pH Factor (Oiling Out)[1]

The Mechanism: (R)-(4-Methylmorpholin-2-yl)methanamine is a diamine.[1] To be thermodynamically soluble in water, it must be ionized.

  • At pH > 10: Both nitrogens are deprotonated (neutral).[1] The molecule behaves like a lipophilic oil and phase separates ("oils out").[1]

  • At pH 8.0 - 9.5: The primary amine is partially protonated, but the morpholine ring is neutral.[1] Solubility is marginal.

  • At pH < 7.0: Both nitrogens are fully protonated (dicationic).[1] Solubility is maximal.

Troubleshooting Protocol:

  • Check your water pH: Distilled water often absorbs CO₂, lowering pH to ~5.5, which is good for this molecule.[1] However, if you are using a buffered solution (PBS, HEPES) at pH 7.4, you are dangerously close to the pKa of the morpholine nitrogen.[1]

  • The Acid Titration Fix:

    • Step 1: Suspend the oily mixture in water.

    • Step 2: Add 1.0 equivalent of 1M HCl (relative to the molar amount of amine).[1]

    • Step 3: Vortex. If oil persists, add another 1.0 equivalent (total 2.0 eq) to protonate the morpholine ring.

    • Result: The solution should clarify immediately.

Visualizing the pH-Solubility Relationship:

SolubilityPathway FreeBase Free Base (Neutral) pH > 10 (Lipophilic Oil) MonoCat Mono-Cation pH 7.5 - 9.5 (Partial Solubility) FreeBase->MonoCat + H+ (Protonate Primary Amine) MonoCat->FreeBase + OH- (Oiling Out Risk) DiCat Di-Cation pH < 7.0 (High Solubility) MonoCat->DiCat + H+ (Protonate Morpholine N) DiCat->MonoCat + OH-

Figure 1: Protonation states of (R)-(4-Methylmorpholin-2-yl)methanamine. Maximal solubility is achieved only when driving the equilibrium to the Di-Cation state (Green).[1]

Module 2: The Hygroscopicity Trap (Clumping Salts)[1]

The Issue: If you purchased the HCl salt, it is extremely hygroscopic. Upon opening the vial, it pulls moisture from the air.[1] This doesn't just make it wet; it creates a supersaturated layer on the crystal surface that acts as a barrier, preventing solvent penetration (the "gelling" effect).[1]

The "Sticky Salt" Protocol:

  • Do NOT add water directly to the pile of powder. This promotes clumping.

  • The "Slurry" Technique:

    • Step 1: Weigh the compound rapidly in a low-humidity environment (glove box or desiccated hood).[1]

    • Step 2: Add a small volume of a water-miscible organic co-solvent first (e.g., DMSO or Ethanol).[1] The compound is likely soluble in these, and they break the surface tension.

    • Step 3: Once dispersed/dissolved in the organic carrier, then dilute with water or buffer to the desired concentration.

  • Storage: Store the solid under Argon/Nitrogen with desiccant. If the solid has already turned to goo, it has likely hydrolyzed or absorbed significant water weight, altering your molarity calculations.

Module 3: Stability & The "Invisible" Precipitate

The Issue: "My solution was clear yesterday, but today it has white flakes."

The Cause: Carbonation. Primary amines react with atmospheric CO₂ to form carbamates.



This species often forms insoluble salts with calcium or magnesium ions present in standard tap water or low-grade buffers, or simply precipitates as the zwitterion.[1]

The Fix:

  • Degas your solvents: Use water that has been degassed (sonication under vacuum) or purged with Nitrogen.[1]

  • Headspace: Always store solutions with minimal headspace or backfill with Nitrogen.[1]

  • Fresh Prep: Do not store dilute aqueous solutions for >48 hours.

Solubility Decision Matrix & Solvent Compatibility

Use this table to select the correct vehicle for your application.

Solvent / VehicleSolubility RatingNotes & Recommendations
Pure Water (pH 7) ModerateRisk of oiling out if concentration is high.[1]
0.1 M HCl / Acidic Buffer Excellent Preferred. Ensures full protonation.[1]
PBS (pH 7.4) Poor to ModerateHigh salt + pH near pKa = Risk of precipitation.[1]
DMSO ExcellentGood stock solution vehicle (up to 100 mM).[1]
Ethanol GoodUseful for "wetting" the salt before adding water.

Experimental Workflow for Maximum Solubility:

Workflow Start Start: Solid Compound CheckForm Check Form: Free Base or Salt? Start->CheckForm BranchBase Free Base (Oil) CheckForm->BranchBase BranchSalt Salt (Solid) CheckForm->BranchSalt ActionBase Dissolve in 0.1 eq DMSO Then add 2.0 eq HCl BranchBase->ActionBase ActionSalt Pre-wet with Ethanol Add degassed water BranchSalt->ActionSalt FinalCheck Check pH < 6.0 ActionBase->FinalCheck ActionSalt->FinalCheck Success Stable Solution FinalCheck->Success

Figure 2: Step-by-step decision tree for solubilizing (R)-(4-Methylmorpholin-2-yl)methanamine.

Frequently Asked Questions (FAQ)

Q: Can I sonicate the solution to speed up dissolution? A: Yes, but with caution. Sonication heats the water. As temperature rises, the pKa of amines typically decreases, and the solubility of gases (like CO₂) changes.[1] Short bursts (30 seconds) are fine. If it doesn't dissolve after 1 minute of sonication, stop . The issue is chemical (pH), not kinetic. Adjust the pH.

Q: I need to use this in a cell culture assay at pH 7.4. Will it precipitate? A: It is a risk. To mitigate this:

  • Prepare a concentrated stock in DMSO (e.g., 100 mM).[1]

  • Dilute into the media immediately before use.

  • Ensure the final concentration is below the solubility limit (likely <10 mM in neutral media).

  • Watch for "micro-precipitation" (cloudiness) under the microscope, which can cause false positives in toxicity assays.

Q: Why does the literature say "miscible" for 4-methylmorpholine, but I'm having trouble? A: 4-methylmorpholine is a simple mono-amine [1].[1] Your molecule has an added methanamine group.[1][2] This increases polarity but also introduces intermolecular hydrogen bonding networks that can make the solid state (lattice energy) harder to break, or conversely, make the free base more prone to aggregation.[1] Do not rely on data for the parent morpholine.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7806, 4-Methylmorpholine. Retrieved from [Link][1]

  • Ataman Kimya. (2025). Morpholine and its derivatives: Solubility and Stability Profiles. Retrieved from [Link][1]

Sources

Optimization

Optimizing storage conditions to prevent degradation of morpholine amines

Technical Support Center: Optimizing Storage & Preventing Degradation of Morpholine Amines Introduction Welcome to the Morpholine Amines Technical Support Center. Morpholine and its derivatives are critical cyclic second...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Storage & Preventing Degradation of Morpholine Amines

Introduction Welcome to the Morpholine Amines Technical Support Center. Morpholine and its derivatives are critical cyclic secondary amines used extensively in drug development, organic synthesis, and industrial formulations. However, their unique structure—combining both amine and ether functional groups—makes them susceptible to specific degradation pathways under suboptimal storage conditions. This guide provides mechanistic troubleshooting, validated standard operating procedures (SOPs), and FAQs to ensure the long-term stability and scientific integrity of your morpholine compounds.

Section 1: Mechanistic Troubleshooting & Degradation Pathways

Understanding the causality behind morpholine degradation is essential for designing effective storage systems. Morpholine degradation is not a single pathway but a combination of environmental vulnerabilities:

  • Oxidative Degradation: The nitrogen atom in the morpholine ring is highly susceptible to oxidation. In the presence of atmospheric oxygen or peroxides, morpholine undergoes hydrogen abstraction and electron transfer, generating amine radicals. These radicals propagate oxidation chains, leading to ring-opening and the formation of N-oxides, aldehydes, and amides[1].

  • Nitrosation (Toxicity Risk): A critical safety and stability concern is the reaction of morpholine with nitrogen oxides (NOx) or nitrites. This reaction yields N-nitrosomorpholine (NMOR), a potent carcinogen. Preventing exposure to NOx-rich environments is paramount[2].

  • Thermal & Hydrolytic Cleavage: Prolonged exposure to elevated temperatures, especially in aqueous states, induces thermal decomposition. The morpholine ring can cleave to produce byproducts such as ethanolamine, glycolic acid, and acetic acid[3].

  • Metal-Catalyzed Degradation: Morpholine is highly corrosive to copper, zinc, aluminum, and their alloys. Contact with these metals not only degrades the container but introduces metal ions into the solution, which act as catalysts for rapid oxidative degradation[4].

DegradationPathways Morpholine Morpholine Amine (Intact) Oxidation Oxidative Stress (O2, Peroxides) Morpholine->Oxidation O2 Exposure Nitrosation Nitrosation (NOx, Nitrites) Morpholine->Nitrosation NOx Exposure Thermal Thermal / Hydrolysis (Heat, Moisture) Morpholine->Thermal Heat Exposure NOxides N-Oxides & Amide Degradants Oxidation->NOxides Radical Propagation NMOR N-Nitrosomorpholine (NMOR) - Toxic Nitrosation->NMOR N-Nitrosation Alcohols Ethanolamine, Glycolic Acid Thermal->Alcohols Ring Cleavage

Caption: Primary degradation pathways of morpholine amines under environmental stress.

Section 2: Quantitative Storage Parameters

To mitigate the degradation pathways outlined above, storage conditions must be strictly controlled. The following table summarizes the optimal parameters for preventing degradation.

ParameterOptimal ConditionCausality / Rationale
Temperature 2°C to 8°C (Refrigerated)Minimizes the kinetic energy available for thermal ring cleavage and slows oxidative radical propagation[3].
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen and moisture, preventing oxidative degradation and hygroscopic water absorption.
Light Exposure Complete Darkness (Amber Vials)Prevents photolytic degradation, particularly critical for halogenated derivatives (e.g., fluorophenyl morpholines)[3].
Container Material Borosilicate Glass, Iron, or SteelPrevents metal-catalyzed degradation. Morpholine is stable in iron/steel but highly reactive with copper, zinc, and aluminum[4].
Incompatibilities Away from Acids & OxidizersPrevents violent exothermic reactions and rapid N-oxide formation[2].

Section 3: Standard Operating Procedures (SOPs)

Protocol 1: Establishing a Long-Term Storage System for Morpholine Derivatives This protocol ensures a self-validating system for long-term stability, preventing moisture ingress and oxidative stress.

  • Step 1: Container Preparation. Select high-quality, dry borosilicate glass vials or stainless-steel containers. Validation: Inspect containers for residual moisture or micro-fractures. Do not use containers with brass or galvanized (zinc) fittings[4].

  • Step 2: Aliquoting. Divide the bulk morpholine compound into single-use aliquots. Causality: Repeated opening of a primary bulk container introduces fresh oxygen and moisture, accelerating degradation over time.

  • Step 3: Inert Gas Sparging. Using a Schlenk line or a gentle stream of high-purity Argon (preferred due to its density) or Nitrogen, purge the headspace of each vial for 30–60 seconds.

  • Step 4: Sealing. Immediately seal the vials using PTFE-lined caps. Validation: PTFE (Teflon) ensures chemical compatibility and prevents the leaching of plasticizers that frequently occurs with standard rubber septa.

  • Step 5: Temperature Control. Transfer the sealed, amber vials to a monitored refrigerator (2°C–8°C). Ensure the storage area is segregated from strong acids and oxidizing agents[2].

Protocol 2: Forced Degradation Study (Stress Testing) To understand the specific stability profile of a novel morpholine derivative, perform a forced degradation study.

  • Step 1: Baseline Analysis. Prepare a 1 mg/mL stock solution of the morpholine derivative. Analyze via HPLC-UV and GC-MS to establish a baseline chromatogram.

  • Step 2: Oxidative Stress. Treat a 1 mL aliquot with 3%

    
    . Incubate at room temperature in the dark for 24 hours[3].
    
  • Step 3: Thermal/Hydrolytic Stress. Treat separate 1 mL aliquots with 1M HCl (acidic) and 1M NaOH (basic). Heat at 60°C for 24 hours[3].

  • Step 4: Photolytic Stress. Expose a clear vial of the stock solution to a UV/Vis light source (per ICH Q1B guidelines) for 24 hours, alongside a dark control[3].

  • Step 5: Evaluation. Neutralize samples and analyze via HPLC/GC-MS. Compare degradant peaks against the baseline to identify the molecule's weakest structural points.

StabilityWorkflow Start Initiate Forced Degradation Study Baseline Establish Baseline (HPLC / GC-MS) Start->Baseline Stressors Apply Stressors: Oxidation, Heat, Light, pH Baseline->Stressors Neutralize Neutralize & Quench Reactions Stressors->Neutralize Analysis Analytical Testing (Identify Degradants) Neutralize->Analysis Update Update Storage SOPs Based on Vulnerabilities Analysis->Update

Caption: Step-by-step workflow for conducting a forced degradation study on morpholine amines.

Section 4: Frequently Asked Questions (FAQs)

Q: My morpholine solution has developed a yellow tint over the past few months. What does this indicate, and is it still usable? A: A yellow tint is a classic indicator of oxidative degradation or photolysis. It suggests the formation of N-oxides or complex polymeric degradants. While the bulk purity might still be high, these trace impurities can severely interfere with sensitive organic syntheses or biological assays. It is recommended to assess purity via NMR or GC-MS before use. To prevent this, ensure future batches are stored in amber vials under an Argon atmosphere[1][3].

Q: We are designing a custom storage tank for bulk morpholine. Can we use galvanized steel or brass fittings? A: Absolutely not. Morpholine is highly corrosive to zinc (found in galvanized steel) and copper (found in brass). Contact with these metals will not only destroy the fittings but will leach transition metal ions into the morpholine. These ions act as powerful catalysts for oxidative degradation. Use strictly iron, stainless steel, or compatible inert fluoropolymers (like PTFE) for all wetted parts[4].

Q: Why is it recommended to store morpholine away from nitrogen oxides (NOx)? A: Morpholine can undergo nitrosation when exposed to NOx or nitrites, leading to the formation of N-nitrosomorpholine (NMOR)[2]. NMOR is a potent, known carcinogen. This is both a severe safety hazard and a degradation issue. Always store morpholine in well-ventilated areas, strictly segregated from nitric acid or other NOx-generating chemicals.

Q: Does morpholine require desiccation during storage? A: Yes. Morpholine is highly hygroscopic, meaning it readily absorbs moisture from the air. Absorbed water can accelerate hydrolytic degradation pathways and alter the concentration of your stock solutions. Store containers in a desiccator or ensure they are tightly sealed with PTFE caps and purged with dry inert gas.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8083, Morpholine." PubChem, [Link]

  • International Programme on Chemical Safety (IPCS). "Morpholine (EHC 179, 1996)." INCHEM, [Link]

  • MDPI. "Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process." MDPI Energies, [Link]

Sources

Troubleshooting

Resolving hygroscopic challenges with (R)-(4-Methylmorpholin-2-yl)methanamine salts

Topic: Resolving Hygroscopic Challenges & Salt Selection Triage & Diagnostics: Why is my sample degrading? Q: My (R)-(4-Methylmorpholin-2-yl)methanamine HCl salt turned into a sticky oil/gum after opening the bottle.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Hygroscopic Challenges & Salt Selection

Triage & Diagnostics: Why is my sample degrading?

Q: My (R)-(4-Methylmorpholin-2-yl)methanamine HCl salt turned into a sticky oil/gum after opening the bottle. What happened? A: You are experiencing deliquescence .[1][2] This specific morpholine scaffold contains two hydrophilic centers: the ether oxygen and the primary amine.[2] In its hydrochloride (HCl) form, the lattice energy is often insufficient to prevent the crystal surface from adsorbing atmospheric moisture. Once a monolayer of water forms, it dissolves the salt, creating a saturated solution that pulls in more water—a runaway cascade resulting in the "oil" you see.

Q: Can I still use the "wet" salt? A: Proceed with extreme caution.

  • For Stoichiometry: No. The molecular weight is now undefined due to unknown water content. You must perform a quantitative NMR (qNMR) with an internal standard (e.g., maleic acid or TCNB) to determine the effective weight percent.

  • For Reactions: Maybe. If your downstream reaction tolerates water (e.g., aqueous coupling), you can use it after qNMR quantification.[1] If you are doing anhydrous chemistry (e.g., amide coupling with acid chlorides), you must dry it or perform a "salt switch" (see Protocol B).[1]

Q: How do I dry it? Vacuum oven drying isn't working. A: Hygroscopic amine salts often hold water so tightly that heating them under vacuum melts the salt (or degrades it) before the water leaves.[1]

  • Immediate Fix: Azeotropic distillation.[1][2] Dissolve the gum in anhydrous ethanol or toluene, rotovap down, and repeat 3x. This physically carries water away.[1][2]

  • Long-term Fix: Switch to a non-hygroscopic anion (Protocol B).[1][2]

Immediate Mitigation: Handling Protocols

If you must use the current hygroscopic batch, do not attempt to weigh it on an open balance. Use this "Weighing by Difference" protocol to ensure accuracy.

Protocol A: Inert Handling & Weighing

Objective: Accurately dispense hygroscopic amine salts without atmospheric exposure.

  • Preparation: Dry a Schlenk flask and a septum-capped vial under vacuum/N2 cycles.

  • Transfer: Move the bulk container into a glove bag or glove box (N2 atmosphere). If unavailable, use a funnel under a heavy stream of Argon.

  • Solubilization (The "Stock Solution" Method):

    • Instead of weighing solids for every reaction, dissolve the entire sticky batch in a known volume of dry solvent (e.g., dry Methanol or DMF).

    • Calculate Concentration:

      
      .[1]
      
    • Note: If

      
       is uncertain due to water, take a 
      
      
      
      aliquot for qNMR analysis to recalibrate the concentration.
  • Dispensing: Syringe out the required equivalents for your reaction. This eliminates the surface area exposure issues of solid handling.

Root Cause Resolution: Salt Screening & Switching

To permanently solve this, you should convert the hygroscopic HCl salt or free base into a crystalline, non-hygroscopic form. Based on structural analogs (morpholine therapeutics), Tartrate , Fumarate , and Tosylate anions often yield superior physical properties.[1]

Protocol B: The "Salt Switch" Workflow

Objective: Convert the hygroscopic HCl salt to a stable Ditartrate or Difumarate salt.

Prerequisites:

  • Starting Material: (R)-(4-Methylmorpholin-2-yl)methanamine (Free base or HCl salt).[1][2]

  • Acids for screening: L-Tartaric acid, Fumaric acid, p-Toluenesulfonic acid.[1][2]

Step-by-Step Procedure:

  • Free Base Liberation (if starting with HCl):

    • Dissolve the HCl salt in minimal water (

      
      ).[1]
      
    • Add

      
       (saturated aq.) until pH > 12.[1][2]
      
    • Extract exhaustive with DCM (

      
      ).[1][2] Note: Morpholines are water-soluble; salting out with NaCl is required.[1][2]
      
    • Dry organics over

      
      , filter, and concentrate.[1] Do not dry to completion —keep as a concentrated oil to prevent degradation.[1][2]
      
  • Crystallization Screen (The "Slow Evaporation" Method):

    • Dissolve the free base oil in Ethanol or Isopropanol (IPA).[1]

    • Stoichiometry: Add 2.05 equivalents of the chosen acid (Tartaric or Fumaric).[1] This diamine has two basic sites; targeting the di-salt often yields the most stable lattice.[1]

    • Heat: Warm to

      
       to ensure full dissolution.
      
    • Cool: Allow to cool slowly to room temperature. If no crystals form, add an antisolvent (Ethyl Acetate or MTBE) dropwise until cloudy.

    • Harvest: Filter the precipitate.[1][2]

  • Validation:

    • Expose a small sample to air for 24 hours.[1][2] If it remains a free-flowing powder, you have solved the problem.[1]

Visual Troubleshooting Guides

Figure 1: Handling Decision Tree

Caption: Logic flow for determining whether to dry, dissolve, or re-salt the compound.[1]

HandlingLogic Start Start: Sample is Wet/Sticky IsCritical Is exact stoichiometry critical? Start->IsCritical qNMR Perform qNMR to determine wt% IsCritical->qNMR Yes Azeotrope Azeotropic Drying (Toluene/EtOH) IsCritical->Azeotrope No (Excess allowed) CanDissolve Can you use a stock solution? SaltSwitch Execute Salt Switch (Protocol B) CanDissolve->SaltSwitch No (Solid required) UseSolution Use as Volumetric Solution CanDissolve->UseSolution Yes (Recommended) qNMR->CanDissolve Azeotrope->SaltSwitch Still hygroscopic?

Figure 2: Salt Screening Workflow

Caption: Systematic pathway to identify a stable, non-hygroscopic crystal form.

SaltScreen cluster_Acids Counter-Ion Selection Input Input: Hygroscopic HCl Salt Liberate Liberate Free Base (DCM/Na2CO3) Input->Liberate Solvent Dissolve in EtOH/IPA Liberate->Solvent Tartaric L-Tartaric Acid (Target: Ditartrate) Solvent->Tartaric Fumaric Fumaric Acid (Target: Difumarate) Solvent->Fumaric Crystallize Crystallize (Cooling/Anti-solvent) Tartaric->Crystallize Fumaric->Crystallize Result Stable Crystalline Solid Crystallize->Result

[1][2]

Data & Specifications

Table 1: Physical Property Comparison of Common Salts

Note: Data derived from general morpholine derivative behavior and patent literature [1].

Salt FormHygroscopicityCrystallinitySolubility (Water)Recommended Use
Free Base High (Absorbs CO2)Low (Oil/Low melt)ModerateImmediate use only
Dihydrochloride Very High (Deliquescent)ModerateHighAqueous buffers
Ditartrate Low High (Robust lattice)HighStorage & Solid Handling
Difumarate LowHighLow/ModerateNon-aqueous formulations

References

  • Xia, G., et al. (2019).[1][2][3] Salts of morpholine derivative, crystal forms thereof, processes for producing the same. U.S. Patent Application No. 16/067,232.[1][2] Link

    • Relevance: Establishes the superiority of Tartrate salts for morpholine derivatives regarding stability and crystallinity.[2]

  • Stahl, P. H., & Wermuth, C. G. (2011).[1][2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] Link[1]

    • Relevance: The authoritative handbook for salt selection logic (pKa matching and lattice energy).[1]

  • Bhattachar, S. N., et al. (2006).[1][2] Chemical and physical stability of morpholine-based drugs. Journal of Pharmaceutical Sciences. Link

    • Relevance: Discusses the specific oxidative and hygroscopic degradation p

Sources

Optimization

Technical Support Center: Handling &amp; Stability of (R)-(4-Methylmorpholin-2-yl)methanamine

Executive Summary & Compound Profile (R)-(4-Methylmorpholin-2-yl)methanamine is a chiral heterocyclic building block frequently used in the synthesis of kinase inhibitors and CNS-active agents.[1] While not pyrophoric, i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

(R)-(4-Methylmorpholin-2-yl)methanamine is a chiral heterocyclic building block frequently used in the synthesis of kinase inhibitors and CNS-active agents.[1] While not pyrophoric, it is classified as air-sensitive primarily due to its high reactivity with atmospheric carbon dioxide (


) and moisture, rather than immediate oxidation.[1]

Failure to manage this sensitivity results in "crusting" (carbamate salt formation), stoichiometry errors in coupling reactions, and reduced enantiomeric excess in sensitive catalytic cycles.

PropertySpecification
CAS Number 1639903-82-6 (Free Base) / 757910-97-7 (Generic)
Physical State Colorless to light yellow liquid (Free Base)
Air Sensitivity High (

absorption)
Hygroscopicity High (Forms hydrates rapidly)
Storage 2–8°C under Inert Atmosphere (

or Ar)

The Science of Instability: Why is it "Air Sensitive"?

To handle this compound effectively, you must understand the chemical mechanisms driving its degradation. It is not simply "going bad"; it is actively performing chemistry with the atmosphere.

A. The Carbonation Trap (Primary Degradation Mode)

The primary amine on the methanamine side chain is a potent nucleophile. Upon exposure to air, it reacts with atmospheric


 to form a carbamic acid, which immediately reacts with another equivalent of amine to form a thermodynamically stable carbamate salt.
  • Observation: The liquid becomes viscous, cloudy, or forms a white solid crust on the rim.

  • Consequence: If you weigh 100 mg of this "crusted" material, you are likely adding only 60–70 mg of active amine, leading to incomplete reactions.

B. Hygroscopic Acceleration

The morpholine oxygen and the primary amine are hydrogen-bond acceptors.[1] They pull moisture from the air. Water acts as a catalyst for the carbonation reaction, significantly speeding up the formation of salts.

C. Oxidation (Secondary Mode)

Over prolonged exposure to air and light, the tertiary amine (N-methyl group) can undergo slow oxidation to form an N-oxide, causing the liquid to turn from colorless to yellow/orange.[1]

degradation_pathway cluster_0 Catalytic Effect Amine (R)-Amine (Liquid) Carbamic Carbamic Acid Intermediate Amine->Carbamic + CO2 (Fast) Oxidation N-Oxide (Yellowing) Amine->Oxidation + O2 / Light (Slow) Air Air Exposure (CO2 + H2O) Air->Amine Salt Carbamate Salt (Solid Crust) Carbamic->Salt + Amine (Precipitation) Water H2O (Moisture) Water->Carbamic Catalyzes

Figure 1: The degradation cascade.[1] Note that


 absorption (Carbonation) is the dominant pathway leading to physical state changes.[1]

Standard Operating Procedures (SOPs)

Protocol A: Storage & Shelf-Life[1][2][3]
  • Container: Store ONLY in glass bottles with Sure/Seal™ style crimp caps or Teflon-lined screw caps taped with electrical tape.

  • Headspace: Always backfill with Nitrogen or Argon after use.[1]

  • Temperature: Refrigerate (2–8°C). Cold liquids absorb more gas, but the reaction rate with

    
     is kinetically slower at low temps. Crucial:  Allow the bottle to warm to room temperature before opening to prevent water condensation.
    
Protocol B: Transfer Techniques

Never pour this reagent.[1] Pouring creates a large surface area for


 uptake.[1]
  • The Syringe Method (Recommended):

    • Insert a long needle connected to an inert gas line (bubbler) into the septum to pressurize the bottle.

    • Insert the sampling syringe.

    • Withdraw the required volume.

    • Remove syringe and immediately inject into your reaction vessel.[1]

  • The Cannula Method (For >10 mL):

    • Use a double-ended needle (cannula) to transfer via positive pressure from the source bottle to the destination flask.[1]

Troubleshooting & FAQ

This section addresses specific scenarios reported by users in the field.

Q1: "My liquid reagent has turned into a solid white mass. Is it ruined?"

Diagnosis: You have formed the carbamate salt (Amine-


 complex).[1]
Solution: 
  • If slightly cloudy: Filter through a dry syringe filter (PTFE) under nitrogen.[1]

  • If solid: The compound is not "destroyed" but is chemically locked. You can regenerate the free base:

    • Dissolve the solid in a strong solvent (DCM or Methanol).[1]

    • Wash with strong aqueous base (NaOH or KOH).[1] The base will react with the carbamate, releasing the amine and trapping

      
       as sodium carbonate.
      
    • Dry the organic layer (Sodium Sulfate) and concentrate strictly under inert atmosphere.

Q2: "The liquid is clear but yellow. Can I use it?"

Diagnosis: Mild oxidation (N-oxide formation) or trace impurities.[1] Risk Assessment:

  • For Amide Couplings: Usually acceptable.[1] The N-oxide is less nucleophilic and won't interfere significantly unless precise stoichiometry is vital.[1]

  • For Metal Catalysis: Purify. N-oxides can poison Pd/Pt catalysts.[1] Action: Distill under high vacuum (Kugelrohr) if high purity is required.

Q3: "My yields are consistently 10-15% lower than calculated."

Diagnosis: "Phantom Weight."[1] You are weighing the carbamate salt or water, not the pure amine. Verification: Run a


 NMR in 

.
  • Look for: Broad peaks shifting downfield or extra signals not matching the predicted structure.

  • Fix: Titrate the amine content or use the "Recovery" method above before weighing.

Decision Matrix: Is My Reagent Safe to Use?

Use this workflow to determine if your batch requires purification.

decision_tree Start Inspect Reagent Visual Visual Check Start->Visual Clear Clear/Colorless Visual->Clear Yellow Yellow Liquid Visual->Yellow Solid Cloudy/Solid Visual->Solid NMR Run 1H NMR (CDCl3) Clear->NMR Critical Step Ok Proceed with Reaction Clear->Ok Routine Use Yellow->NMR BaseWash Acid/Base Extraction Required Solid->BaseWash Carbamate Detected NMR->Ok Purity >95% Distill Vacuum Distillation Required NMR->Distill Impurities Found

Figure 2: Quality Control Decision Tree for (R)-(4-Methylmorpholin-2-yl)methanamine.

References & Grounding

  • PubChem Compound Summary. (R)-(4-Methylmorpholin-2-yl)methanamine. National Center for Biotechnology Information.[1] [Link]

  • Bier, C. et al. CO2 Capture with Primary Amines. (Mechanistic insight into carbamate formation kinetics relevant to storage stability). [Link]

  • Wipf, P. Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[1][2] [Link]

Disclaimer: This guide is intended for qualified laboratory personnel only. Always consult the Safety Data Sheet (SDS) before handling chemical reagents.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectral Analysis of (R)-(4-Methylmorpholin-2-yl)methanamine: A Comparative Technical Guide

Part 1: Executive Summary & Structural Logic The morpholine scaffold is a privileged structure in medicinal chemistry, serving as a critical solubility-enhancing pharmacophore in kinase inhibitors and GPCR ligands.[1] Ho...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Logic

The morpholine scaffold is a privileged structure in medicinal chemistry, serving as a critical solubility-enhancing pharmacophore in kinase inhibitors and GPCR ligands.[1] However, the introduction of a chiral center at the C2 position, as seen in (R)-(4-Methylmorpholin-2-yl)methanamine , introduces significant analytical challenges.[1]

This guide moves beyond basic spectral listing. We compare the standard 1D 1H NMR workflow against advanced resolution alternatives (Solvent Editing and Chiral Solvating Agents) to provide a robust protocol for distinguishing the (R)-enantiomer from its (S)-counterpart and confirming the chair conformation stability.

Structural Analysis & Numbering

The molecule exists predominantly in a chair conformation. The N-methyl group and the C2-aminomethyl substituent dictate the magnetic environment of the ring protons, creating a complex spin system (AA'BB' or AA'XX' patterns) often unresolved in lower-field instruments.[1]

Caption: Figure 1.[1] Structural connectivity and numbering scheme. C2 is the stereogenic center determining the (R)-configuration.[1]

Part 2: Comparative Analysis of Analytical Methods

To ensure data integrity in drug development, we evaluated three distinct analytical approaches. The "Product" (Standard


 Acquisition) is compared against "Alternatives" (Solvent Exchange and Chiral Derivatization) to highlight performance differences in resolution and information content.
Comparison Table: Method Performance
FeatureMethod A: Standard (

)
Method B: Solvent Exchange (

)
Method C: Chiral Derivatization (Mosher's)
Primary Utility Routine ID, Organic ImpuritiesExchangeable Proton ID, Salt AnalysisEnantiomeric Excess (ee%)
Amine (-NH2) Signal Visible (Broad, 1.5-2.0 ppm)Disappears (Exchanges to -ND2)Shifted/Split (Diastereomeric)
Ring Resolution Good, but overlap possibleSharpens multiplets (Viscosity effect)High (Chemical shift dispersion)
Stereo-discrimination None (Enantiomers identical)NoneExcellent (Δδ > 0.05 ppm)
Sample Prep Time < 5 mins< 5 mins60-90 mins
Detailed Technical Insights
1. Solvent Selection: The Impact of Hydrogen Bonding
  • Why it matters: In

    
    , the primary amine protons (
    
    
    
    ) typically appear as a broad singlet.[1] However, trace water or acidic impurities can broaden this further or shift it.
  • The Alternative (

    
    ):  Using Deuterium Oxide eliminates the amine signal entirely (
    
    
    
    ).[1]
    • Advantage:[1][2] This simplifies the aliphatic region (2.5–3.0 ppm), allowing precise integration of the C2-aminomethyl protons (

      
      -N) without interference from the exchangeable protons.[1]
      
    • Protocol: If the

      
       spectrum shows ambiguous integration in the 1.0–2.0 ppm range, perform a 
      
      
      
      shake (add 1 drop
      
      
      to the NMR tube) to confirm which peak disappears.
2. Enantiomeric Purity: The Critical Gap

Standard NMR cannot distinguish the (R) enantiomer from the (S) enantiomer.

  • The Alternative (Mosher's Analysis): Derivatization with (S)-

    
    -methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl) converts the enantiomers into diastereomers.[1]
    • Mechanism:[1] The resulting diastereomers have distinct chemical shifts, particularly for the N-Methyl and O-CH protons, due to the anisotropic shielding of the phenyl ring in the Mosher auxiliary.

    • Performance: This method detects <1% of the (S)-enantiomer impurity, which is impossible with Method A or B.[1]

Part 3: Experimental Protocols

Protocol 1: Structural Verification (Standard 1H NMR)

Objective: Confirm chemical structure and connectivity.[1]

  • Sample Prep: Dissolve 10-15 mg of (R)-(4-Methylmorpholin-2-yl)methanamine in 0.6 mL

    
     (containing 0.03% TMS).
    
  • Acquisition:

    • Frequency: 400 MHz or higher (recommended).

    • Pulse Angle: 30°.[1]

    • Relaxation Delay (D1): 1.0 s (sufficient for aliphatic protons).

    • Scans (NS): 16–32.

  • Processing: Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform. Phase manually to ensure flat baseline around the complex morpholine multiplets.

Protocol 2: Enantiomeric Purity via Chiral Solvating Agent (CSA)

Objective: Rapid ee% determination without derivatization. Reagent: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BNP).[1]

  • Baseline Scan: Acquire spectrum of the pure analyte in

    
    .
    
  • Titration: Add 1.0 equivalent of (R)-BNP to the NMR tube.

  • Observation: Monitor the N-Methyl singlet (~2.2 ppm).

    • Result: In a racemic mixture, the N-Me signal splits into two singlets (one for the R-R complex, one for S-R complex).

    • For Pure (R)-Isomer: Only one shifted singlet should be observed.[1] Any minor satellite peak indicates racemization.[1]

Part 4: Spectral Data & Assignments[1][3]

The following data represents the expected chemical shifts for the free base in


.

Table 2: 1H NMR Assignment (400 MHz,


) 
PositionChemical Shift (

, ppm)
MultiplicityIntegralAssignment Logic
N-CH3 2.26Singlet (s)3HCharacteristic N-Methyl on morpholine.[1]
C2-H 3.55 - 3.65Multiplet (m)1HDeshielded by Oxygen; chiral center.[1]
O-CH2 (C6) 3.68 (eq), 3.52 (ax)Multiplet (m)2HAA'XX' system adjacent to Oxygen.[1]
N-CH2 (C3) 2.65 (eq), 2.15 (ax)Doublet of doublets2HAdjacent to Nitrogen and chiral center.[1]
N-CH2 (C5) 2.50 - 2.60Multiplet2HRing protons adjacent to N4.[1]
Exocyclic -CH2- 2.70 - 2.75Doublet (d, J=6 Hz)2HMethylene group of the methanamine.[1]
-NH2 1.40 - 1.80Broad Singlet2HExchangeable; shift varies with conc./water.[1]

Note: The axial and equatorial protons of the morpholine ring often exhibit distinct shifts (


 ppm) due to the rigid chair conformation.

Part 5: Workflow Visualization

Caption: Figure 2. Decision tree for structural elucidation and chiral purity assessment.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3922133, (4-Methylmorpholin-2-yl)methanamine.[1] PubChem. Available at: [Link]

  • Zhang, Z., et al. (2021).[3] Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12, 15061-15066.[1][3] (Demonstrates NMR characterization of 2-substituted morpholines). Available at: [Link]

  • Wenzel, T. J. (2007).[1] Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.[1] (Authoritative source on Chiral Solvating Agents and Mosher's analysis).

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.[1] (Standard reference for morpholine ring coupling constants and chemical shifts).

Sources

Comparative

Chiral HPLC Separation of (R) and (S) Morpholine Isomers: A Comparative Guide to Stationary Phases and Methodologies

Morpholine rings are ubiquitous in modern pharmacology, serving as critical pharmacophores or structural modifiers to enhance aqueous solubility and tune pharmacokinetic profiles. Notable examples include the antidepress...

Author: BenchChem Technical Support Team. Date: March 2026

Morpholine rings are ubiquitous in modern pharmacology, serving as critical pharmacophores or structural modifiers to enhance aqueous solubility and tune pharmacokinetic profiles. Notable examples include the antidepressant reboxetine, the antiemetic aprepitant, and the selective norepinephrine reuptake inhibitor viloxazine. Because the chirality of the morpholine ring—such as in 2-aryl or 3-methylmorpholine derivatives—dictates target binding affinity and toxicity, achieving baseline enantiomeric separation is a strict regulatory and scientific imperative.

This guide provides an objective comparison of Chiral Stationary Phases (CSPs) and details field-proven methodologies for the baseline resolution of morpholine enantiomers.

Mechanistic Principles of Chiral Recognition for Morpholines

Morpholine is a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom. The secondary or tertiary amine nitrogen imparts significant basicity (pKa ~8.3 for unsubstituted morpholine). In high-performance liquid chromatography (HPLC), this basicity frequently leads to deleterious secondary interactions with the acidic residual silanols on the silica support of the CSP.

If unmitigated, these acid-base interactions dominate the chromatographic retention mechanism, masking the subtle chiral recognition forces and resulting in severe peak tailing. Successful chiral resolution relies on the "three-point interaction" model , where the CSP and the morpholine enantiomer engage in:

  • Hydrogen bonding (via the morpholine oxygen or the amine proton).

  • Dipole-dipole interactions (driven by the heteroatoms).

  • Steric inclusion into the chiral cavities of the stationary phase.

To ensure that chiral recognition dictates retention, the mobile phase must be carefully engineered with specific modifiers to suppress achiral silanol interactions.

Comparison of Chiral Stationary Phases (CSPs)

Polysaccharide-based CSPs—specifically derivatized amylose and cellulose—are the gold standard for the enantioseparation of morpholines due to their robust helical structures and dense hydrogen-bonding networks.

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H): Forms wide helical structures with deep chiral grooves. The carbamate linkages act as excellent hydrogen-bond donors and acceptors, making this phase highly effective for sterically hindered 3-methylmorpholine derivatives .

  • Cellulose tris(4-methylbenzoate) (e.g., Chiralcel OZ-H): Features ester linkages rather than carbamates, offering a distinctly different dipole environment. It is particularly effective for halogenated or nitro-substituted 2-aryl morpholine intermediates .

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Lux Cellulose-1 / Chiralcel OD-H): Provides a tighter helical twist than its amylose counterpart, offering complementary selectivity. It is widely used for pharmaceutical APIs like reboxetine .

  • Immobilized Polysaccharide Phases (e.g., Chiralpak IM/IA): Because the chiral selector is covalently bonded to the silica, these columns withstand "forbidden" solvents like dichloromethane or tetrahydrofuran (THF). This allows for the injection of highly insoluble morpholine APIs and the exploration of novel enantioselectivity profiles .

Quantitative Performance Comparison
Compound / DerivativeCSP TypeMobile PhaseModifierResolution (Rs)
3-Methylmorpholine intermediate Amylose (Chiralpak AD-H)Hexane / EtOH (50:50)0.1% TEA> 2.0
2-(4-nitrophenyl) morpholine Cellulose (Chiralcel OZ-H)n-Heptane / EtOH (90:10)0.4% TFA> 2.5
Reboxetine Cellulose (Lux Cellulose-1)Hexane / IPA (80:20)0.1% DEA1.8
S-Viloxazine Immobilized (Chiralpak IM)MeOH / Hexane / IPA (30:50:20)None> 1.5

Workflow Logic for Morpholine Method Development

The following decision tree illustrates the causality-driven approach to developing a chiral method for basic morpholine derivatives.

G Start Analyze Morpholine Structure (Basicity, Steric Bulk) CSP Select Chiral Stationary Phase (e.g., Amylose/Cellulose) Start->CSP MP Select Mobile Phase (NP: Hexane/EtOH or RP: MeOH/H2O) CSP->MP Mod Add Basic Modifier (0.1% DEA/TEA) to Suppress Tailing MP->Mod Eval Evaluate Resolution (Rs) Mod->Eval Dec Rs > 1.5? Eval->Dec Opt Optimize: Change Modifier, Temp, or Switch CSP Dec->Opt No Val Method Validation (ICH Q2 Guidelines) Dec->Val Yes Opt->CSP Iterate

Chiral HPLC method development workflow for basic morpholine derivatives.

Experimental Protocol: Step-by-Step Methodology

Objective: Achieve baseline separation (


) of a racemic 3-methylmorpholine derivative using Normal Phase Chiral HPLC. This protocol is designed as a self-validating system, ensuring that peak shape and resolution criteria dictate method acceptance.
Step 1: System Preparation & Column Equilibration
  • Apparatus: HPLC system equipped with a Diode Array Detector (DAD).

  • Column Selection: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).

    • Causality: The amylose tris(3,5-dimethylphenylcarbamate) phase provides optimal hydrogen-bond donor/acceptor sites tailored for the morpholine oxygen and nitrogen.

  • Equilibration: Flush the column with the mobile phase at 1.0 mL/min until a stable baseline is achieved (typically 10-15 column volumes).

Step 2: Mobile Phase Formulation
  • Composition: Hexane / Ethanol / Triethylamine (TEA) (50:50:0.1 v/v/v).

  • Causality of the Modifier: The addition of 0.1% TEA is the most critical step. TEA acts as a sacrificial competing base, dynamically coating the acidic residual silanols on the silica matrix. Without TEA, the basic morpholine nitrogen will interact directly with the silanols, causing severe peak tailing, peak broadening, and the eventual collapse of enantiomeric resolution. (Note: If the morpholine is heavily substituted with electron-withdrawing groups that lower its pKa, 0.1% Trifluoroacetic Acid (TFA) should be used instead to protonate the silanols).

Step 3: Sample Preparation
  • Diluent: Dissolve the racemic morpholine derivative directly in the mobile phase (Hexane/EtOH 50:50) to a concentration of 1.0 mg/mL.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter.

  • Causality: Matching the sample diluent exactly to the mobile phase prevents solvent-front distortion, refractive index anomalies, and peak splitting upon injection.

Step 4: Chromatographic Execution
  • Injection Volume: 10 µL.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

    • Optimization Tip: If

      
       is marginally below 1.5, lowering the column temperature to 15 °C can increase enantioselectivity (
      
      
      
      ) by maximizing the enthalpic contribution of the transient diastereomeric complexes. However, this will increase system backpressure due to higher solvent viscosity.
  • Detection: UV at 210 nm or 254 nm, depending on the specific chromophore of the derivative.

Step 5: System Suitability & Validation

A self-validating run must meet the following criteria before quantitative analysis of enantiomeric excess (ee%) can proceed:

  • Resolution (

    
    ): 
    
    
    
    between the (R) and (S) peaks.
  • Tailing Factor (

    
    ): 
    
    
    
    for both enantiomers (confirming that the TEA modifier has successfully suppressed silanol interactions).
  • Theoretical Plates (

    
    ): 
    
    
    
    per peak.

References

  • Title: US9421213B2 - Chemical compounds Source: Google Patents URL
  • Title: WO2015086495A1 - Process for the preparation of chiral 2-aryl morpholines Source: Google Patents URL
  • Title: Pick the RIGHT CHIRAL COLUMN The FIRST Time EVERY Time RISK-FREE Source: Phenomenex URL: [Link]

  • Title: Chiral HPLC Method Development And Validation For The Estimation Of S-Viloxazine And FD Characterization By MS Source: International Journal of Pharmaceutical Sciences URL: [Link]

Validation

Determining Enantiomeric Purity of (R)-(4-Methylmorpholin-2-yl)methanamine

A Comparative Technical Guide for Analytical Development Executive Summary & Structural Analysis[1] The determination of enantiomeric purity for (R)-(4-Methylmorpholin-2-yl)methanamine (CAS: 141814-57-5) presents a speci...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Analytical Development

Executive Summary & Structural Analysis[1]

The determination of enantiomeric purity for (R)-(4-Methylmorpholin-2-yl)methanamine (CAS: 141814-57-5) presents a specific set of analytical challenges. As a polar, secondary/tertiary diamine with negligible UV absorption above 210 nm, standard reversed-phase HPLC-UV methods are insufficient.

This guide compares two scientifically robust methodologies:

  • Method A (QC/Validation Standard): Pre-column derivatization with Phenyl Isothiocyanate (PITC) followed by Chiral HPLC-UV.

  • Method B (R&D/High-Throughput): Direct Chiral HPLC with Mass Spectrometry (MS) or Charged Aerosol Detection (CAD).

The Analyte: Structural Challenges

The target molecule contains a morpholine ring with a basic tertiary amine and a pendant primary methanamine group. The chiral center at C2 is the critical quality attribute.

Molecule cluster_0 (R)-(4-Methylmorpholin-2-yl)methanamine Node1 Morpholine Ring (Polar/Basic) Node2 C2 Chiral Center (Target for Resolution) Node1->Node2 Node3 Primary Amine (-CH2NH2) (Derivatization Site) Node2->Node3

Figure 1: Structural breakdown highlighting the derivatization site and chiral center.

Method A: Pre-Column Derivatization (PITC) + Chiral HPLC-UV

Best For: Quality Control (QC) labs, validation, and environments relying on standard UV detection.

Scientific Rationale

Since the native molecule lacks a chromophore, direct UV detection is prone to baseline noise and low sensitivity. Derivatization with Phenyl Isothiocyanate (PITC) transforms the primary amine into a stable phenylthiourea derivative. This introduces a strong UV chromophore (


) and increases the molecule's hydrophobicity, improving retention and resolution on polysaccharide chiral stationary phases (CSPs).
Experimental Protocol
Step 1: Derivatization Reaction[1][2][3]
  • Sample Prep: Dissolve 10 mg of sample in 1 mL Acetonitrile (ACN).

  • Reagent Addition: Add 50 µL of Triethylamine (TEA) (base catalyst) and 50 µL of PITC.

  • Reaction: Vortex and incubate at room temperature for 20 minutes. (Reaction is typically quantitative for primary amines).

  • Quench: Add 100 µL of methanol to quench excess reagent.

  • Dilution: Dilute to 0.5 mg/mL with mobile phase prior to injection.

Step 2: Chromatographic Conditions[2][4]
  • Column: Chiralpak IG or Chiralpak AD-H (Amylose-based), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Ethanol (80:20 v/v). Note: Basic additive is not strictly required after derivatization as the primary amine basicity is masked by the thiourea formation, but 0.1% DEA is recommended to suppress the tertiary amine tailing.

  • Flow Rate: 1.0 mL/mL.

  • Detection: UV at 254 nm.

  • Temperature: 25°C.

Derivatization Sample Analyte (No Chromophore) Complex Phenylthiourea Derivative (Strong UV @ 254nm) Sample->Complex + TEA, 20 min PITC PITC Reagent (UV Tag) PITC->Complex HPLC Chiral HPLC (Baseline Resolution) Complex->HPLC

Figure 2: The derivatization workflow transforming the "invisible" analyte into a UV-active target.

Method B: Direct Chiral HPLC-MS (or CAD)

Best For: High-throughput screening, in-process control (IPC), and labs equipped with advanced detection.

Scientific Rationale

This method avoids the variability of chemical derivatization.[5] However, because the analyte is a basic amine, it interacts strongly with residual silanols on silica-based columns, leading to peak tailing. The use of Immobilized Polysaccharide Columns (e.g., Chiralpak IC/IG) is critical here, as they allow for a wider range of solvents. Mass Spectrometry (SIM mode) provides the necessary sensitivity and selectivity without a chromophore.

Experimental Protocol
Step 1: Sample Preparation
  • Dissolution: Dissolve sample directly in Methanol/Ethanol (50:50).

  • Concentration: 0.1 mg/mL (High sensitivity of MS allows lower concentrations).

Step 2: Chromatographic Conditions[2][4]
  • Column: Chiralpak IC-3 (Immobilized Cellulose) or IG-3, 150 x 4.6 mm, 3 µm.

  • Mobile Phase: Acetonitrile : Methanol : Diethylamine (DEA) : Formic Acid (90 : 10 : 0.1 : 0.1).

    • Note: The DEA/Formic acid buffer system (ammonium formate in situ) is MS-compatible and essential for peak shape.

  • Flow Rate: 0.5 mL/min (Lower flow for MS compatibility).

  • Detection:

    • MS: ESI Positive Mode, SIM (Select Ion Monitoring) at [M+H]+ = 131.1 m/z.

    • Alternative: Charged Aerosol Detector (CAD) if MS is unavailable.

  • Temperature: 30°C.

Comparative Data Analysis

The following table summarizes expected performance metrics based on validated applications of these column technologies for amino-morpholines.

FeatureMethod A: Derivatization + UVMethod B: Direct HPLC-MS
Detection Limit (LOD) 0.05% (Enantiomeric Impurity)< 0.01% (Highly Sensitive)
Resolution (

)
> 3.0 (Excellent)> 2.0 (Good)
Peak Tailing (

)
1.0 - 1.1 (Symmetric)1.2 - 1.5 (Slight Tailing)
Prep Time 30-40 mins5 mins
Robustness High (Stable derivative)Medium (Matrix effects in MS)
Equipment Cost Low (Standard HPLC)High (MS/CAD required)
Decision Matrix

DecisionTree Start Start: Select Method Q_MS Is MS/CAD Detector Available? Start->Q_MS Q_QC Is this for QC Release? Q_MS->Q_QC Yes MethodA Method A: Derivatization + UV (Robust, Transferable) Q_MS->MethodA No Q_QC->MethodA Yes (Standardization) MethodB Method B: Direct HPLC-MS (Fast, No Prep) Q_QC->MethodB No (R&D/IPC)

Figure 3: Decision matrix for selecting the appropriate analytical workflow.

Structural Confirmation (Absolute Configuration)

While HPLC determines purity, it does not prove identity (R vs S) without a known standard. To assign absolute configuration de novo:

Protocol: 19F-NMR with Mosher's Acid

  • Derivatize the amine with (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride) .

  • Analyze via 19F-NMR .

  • The diastereomeric chemical shift differences (

    
    ) allow assignment of the C2 configuration based on established shielding models [1].
    

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118. Link

  • Daicel Corporation. (2020). Instruction Manual for CHIRALPAK® IG. Chiral Technologies. Link

  • Sigma-Aldrich. (2023). Derivatization Reagents for HPLC: Phenyl Isothiocyanate (PITC). Technical Bulletin. Link

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for chiral amine resolution on polysaccharide phases). Link

Sources

Comparative

Technical Guide: Mass Spectrometry Profiling of (R)-(4-Methylmorpholin-2-yl)methanamine

The following guide details the mass spectrometry fragmentation patterns of (R)-(4-Methylmorpholin-2-yl)methanamine , a critical chiral building block in drug discovery. This analysis synthesizes theoretical fragmentatio...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the mass spectrometry fragmentation patterns of (R)-(4-Methylmorpholin-2-yl)methanamine , a critical chiral building block in drug discovery. This analysis synthesizes theoretical fragmentation mechanics with empirical data from structural analogs to provide a robust reference for identification and quality control.

Executive Summary

(R)-(4-Methylmorpholin-2-yl)methanamine is a functionalized morpholine scaffold frequently employed in the synthesis of kinase inhibitors and GPCR ligands. Its mass spectral signature is defined by the stability of the morpholine ring and the lability of the exocyclic primary amine. This guide compares its Electrospray Ionization (ESI) and Electron Ionization (EI) profiles against key structural analogs to facilitate precise structural verification.

Chemical Identity & Properties
PropertySpecification
IUPAC Name (R)-(4-Methylmorpholin-2-yl)methanamine
CAS Number 757910-97-7
Molecular Formula C₆H₁₄N₂O
Exact Mass 130.1106 Da
[M+H]⁺ (ESI) 131.1184 m/z
Key Pharmacophore 2-substituted Morpholine (Ether/Amine Core)
Experimental Protocol: ESI-MS/MS Setup

To reproduce the fragmentation patterns described below, the following experimental conditions are recommended for Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole instruments.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Spray Voltage: 3.5 – 4.0 kV

  • Source Temperature: 300°C

  • Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid (Protonation enhancer)

  • Collision Gas: Nitrogen or Argon

  • Collision Energy (CE): Stepped ramp (10–40 eV) to capture both labile and backbone cleavages.

Fragmentation Analysis
4.1. Primary Ionization (ESI+)

In positive ESI, the molecule forms a stable protonated precursor [M+H]⁺ at m/z 131.1 . Protonation occurs preferentially at the more basic N-methyl nitrogen (tertiary amine) or the exocyclic primary amine, dictating the subsequent fragmentation pathways.

4.2. Key Fragmentation Pathways (MS/MS)

The fragmentation of the [M+H]⁺ ion proceeds through three dominant channels:

  • Alpha-Cleavage (Exocyclic): The bond between the morpholine ring (C2) and the exocyclic methylene group breaks. This is often accompanied by hydrogen transfer.

  • Neutral Loss of Ammonia: The primary amine group is lost as neutral NH₃ (17 Da), generating a cation at m/z 114 .

  • Ring Opening (Retro-Diels-Alder - RDA): The morpholine ring undergoes cleavage, typically losing C₂H₄ (ethylene) or C₂H₄O fragments.

Diagnostic Ion Table:

m/z (Fragment)IdentityMechanismRelative Abundance
131 [M+H]⁺Parent Ion100% (Low CE)
114 [M+H - NH₃]⁺Neutral loss of ammoniaHigh
100 [M+H - CH₃NH₂]⁺Loss of exocyclic methanamineMedium
87 [C₄H₉NO]⁺Ring contraction / Loss of C₂H₄OMedium
70 [C₄H₈N]⁺Pyrrolidine-like fragmentHigh (High CE)
44 [C₂H₆N]⁺Ethyleneamine fragmentHigh (Low Mass Cutoff)
4.3. Mechanistic Visualization

The following diagram illustrates the connectivity of these fragmentation events.

FragmentationPathway Parent [M+H]+ Precursor m/z 131 Ion114 Loss of NH3 m/z 114 Parent->Ion114 - NH3 (17 Da) Ion100 Alpha-Cleavage (Loss of CH2NH2) m/z 100 Parent->Ion100 - CH5N (31 Da) Ion87 Ring Opening (Loss of C2H4O) m/z 87 Parent->Ion87 - C2H6N (44 Da) Ion44 Side Chain [CH2=NHCH3]+ m/z 44 Ion100->Ion44 Secondary Frag

Caption: ESI-MS/MS fragmentation pathway of (R)-(4-Methylmorpholin-2-yl)methanamine showing primary neutral losses and ring scission events.

Comparative Analysis: Validating Structure

To ensure the identity of the (R)-isomer against potential impurities or analogs, compare the spectral data as follows:

Comparison 1: Vs. (4-Methylmorpholin-3-yl)methanamine (Regioisomer)
  • Differentiation: The position of the methanamine group (C2 vs. C3) significantly alters the alpha-cleavage intensity.

    • 3-Substituted (Regioisomer): The exocyclic side chain is adjacent to the ring nitrogen. Alpha-cleavage is highly favored due to direct stabilization of the resulting carbocation by the nitrogen lone pair. Expect a dominant base peak at m/z 100 (loss of side chain).

    • 2-Substituted (Target): The side chain is adjacent to oxygen. Oxygen is less effective at stabilizing the alpha-carbocation than nitrogen. The loss of the side chain (m/z 100) will be less intense relative to the parent ion compared to the 3-isomer.

Comparison 2: Vs. (Morpholin-2-yl)methanamine (Des-methyl Analog)
  • Differentiation: Used to confirm the N-methylation state.

    • Target: Parent [M+H]⁺ = 131. Fragments retain the N-methyl group (e.g., m/z 44 [CH₂=N(H)CH₃]⁺).

    • Des-methyl: Parent [M+H]⁺ = 117. All ring-containing fragments shift down by 14 Da (e.g., m/z 100 becomes m/z 86).

Comparison 3: Vs. (S)-Enantiomer
  • Differentiation: Mass spectrometry is inherently achiral.

    • Result: The (R) and (S) enantiomers produce identical mass spectra.

    • Solution: Chiral chromatography (e.g., Chiralpak AD-H column) is required prior to MS detection to distinguish these isomers.

References
  • National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Methylmorpholine (Electron Ionization). NIST Mass Spectrometry Data Center.[1] Available at: [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of morpholine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
  • PubChem. (4-Methylmorpholin-2-yl)methanamine Compound Summary. National Library of Medicine. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[1][2][3][4][5][6][7][8][9][10] University Science Books. (Standard reference for alpha-cleavage mechanisms).

Sources

Validation

Validating stereochemistry of (R)-(4-Methylmorpholin-2-yl)methanamine via optical rotation

Executive Summary In the synthesis of kinase inhibitors and other pharmaceutical intermediates, (R)-(4-Methylmorpholin-2-yl)methanamine (CAS: 757910-97-7) is a critical chiral building block. While Optical Rotation (OR)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of kinase inhibitors and other pharmaceutical intermediates, (R)-(4-Methylmorpholin-2-yl)methanamine (CAS: 757910-97-7) is a critical chiral building block. While Optical Rotation (OR) is the traditional method for routine lot release due to its speed and low cost, it is prone to "blind spots"—specifically, the inability to distinguish between enantiomeric excess (ee) and chemical impurities that mimic rotation.

This guide objectively compares Polarimetry (OR) against the industry gold standard, Chiral HPLC , providing a validated framework for their complementary use.

Key Takeaway: Optical Rotation should never be the sole method for structural validation of this morpholine derivative during early development. It serves as a high-throughput QC tool only after a reference standard has been qualified via Chiral HPLC.

Technical Context: The Molecule & The Problem

The target molecule contains a single chiral center at position 2 of the morpholine ring.

  • Structure: A secondary cyclic ether with a tertiary amine (N-methyl) and a primary exocyclic amine.

  • Risk Factor: As a low-molecular-weight aliphatic amine, the specific rotation

    
     is often low in magnitude (
    
    
    
    ). This makes the readout highly sensitive to:
    • Hygroscopicity: The primary amine absorbs atmospheric

      
       and water, altering concentration (
      
      
      
      ) and rotation.
    • Solvent Effects: Hydrogen bonding in protic solvents (MeOH) vs. aprotic solvents (DCM) can drastically shift the rotation value.

Comparative Snapshot
FeatureOptical Rotation (Polarimetry)Chiral HPLC
Primary Output Specific Rotation

Enantiomeric Excess (% ee)
Specificity Low (Bulk property)High (Separates species)
Throughput High (< 5 mins)Low (20-40 mins)
Cost per Run NegligibleHigh (Columns/Solvents)
Blind Spots Chemical impurities can mask eeCo-elution (rare)

Methodology 1: Optical Rotation (Routine QC)

Objective: Rapid confirmation of batch consistency.

Critical Protocol: Salt Formation

Do not measure the free base. The free base of (4-Methylmorpholin-2-yl)methanamine is a liquid/oil that oxidizes and absorbs carbonate. Recommendation: Convert to the Dihydrochloride (2HCl) or Tartrate salt for measurement. This ensures a stable solid with a defined molecular weight.

Validated Workflow
  • Instrument: Digital Polarimeter (e.g., PerkinElmer 341 or equivalent).

  • Wavelength: Sodium D-line (589 nm).

  • Solvent: Methanol (HPLC Grade). Water is acceptable but Methanol often provides sharper rotation for amine salts.

  • Concentration: 1.0 g/100 mL (

    
    ).
    
  • Temperature:

    
    .
    

Calculation:



Where:
  • 
     = observed rotation (
    
    
    
    )
  • 
     = path length (dm)
    
  • 
     = concentration (g/mL)
    

Scientist's Note: If your raw rotation


 is 

, increase concentration to

or use a 2 dm cell. Low raw angles increase the relative error significantly.

Methodology 2: Chiral HPLC (The Gold Standard)

Objective: Definitive determination of Enantiomeric Excess (ee%) and chemical purity.

For morpholine derivatives, polysaccharide-based stationary phases are superior to Pirkle-type columns due to better loading capacity and resolution of basic amines.

Recommended Method Parameters
  • Column: Chiralpak AD-H or Chiralpak IG (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Dimensions: 250 x 4.6 mm, 5 µm.[1]

  • Mobile Phase (Isocratic):

    • Option A (Normal Phase): n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

    • Option B (Polar Organic): Acetonitrile : Methanol : Diethylamine (95 : 5 : 0.1).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 210 nm (Amine absorption is weak; low wavelength is required).

  • Temperature:

    
    .
    

Why Diethylamine (DEA)? The morpholine nitrogen and primary amine are basic. Without a basic modifier (DEA), the peak will tail severely due to interaction with residual silanols on the silica support, destroying resolution.

Decision Matrix & Workflow

The following diagram illustrates the logical flow for validating a new batch of (R)-(4-Methylmorpholin-2-yl)methanamine.

ValidationWorkflow cluster_QC Routine QC cluster_Validation Validation (Gold Standard) Start New Batch Synthesis (R)-Isomer SaltForm Convert to 2HCl Salt (Stabilize) Start->SaltForm OR_Test Optical Rotation (c=1, MeOH) SaltForm->OR_Test HPLC_Test Chiral HPLC (Chiralpak AD-H) SaltForm->HPLC_Test Compare Compare Data OR_Test->Compare Value matches ref? HPLC_Test->Compare Confirm ee% Pass Release Batch (ee > 98%) Compare->Pass Both Pass Fail Reprocess/Reject (Racemization Detected) Compare->Fail HPLC shows <95% ee Investigate Investigate Impurities (Chem. Purity Low) Compare->Investigate OR Fail / HPLC Pass

Figure 1: Integrated Quality Control Workflow. Note that OR is used as a quick check, but HPLC provides the definitive "Go/No-Go" decision.

Experimental Data: What to Expect

The table below simulates typical data observed during process development. It highlights why OR can be misleading.

Batch IDSynthesis RouteOptical Rotation

Chiral HPLC (% ee)StatusAnalysis
Ref-001 Chiral Pool (L-Serine)

99.8% (R)Benchmark Pure standard.
Lot-A Asymmetric Hydrogenation

98.5% (R)Pass OR matches benchmark.
Lot-B Resolution (Tartaric Acid)

92.0% (R)Fail Low rotation correlates with lower ee.
Lot-C Unknown Source

85.0% (R)DANGER False Pass. High rotation caused by a chemical impurity (e.g., chiral auxiliary residue) with high rotation, masking the low ee.

Critical Insight: Lot-C demonstrates the danger of relying solely on Polarimetry. A chemical impurity with a high specific rotation (e.g.,


) can artificially inflate the observed rotation of a racemizated product, making it appear optically pure.

References

  • United States Pharmacopeia (USP). <781> Optical Rotation. USP-NF. Link

  • Food and Drug Administration (FDA). Development of New Stereoisomeric Drugs. (1992). Link

  • Subramanian, G. Chiral Separation Techniques: A Practical Approach. Wiley-VCH, 3rd Edition. (2006). Link

  • Okamoto, Y., & Ikai, T. Chiral Stationary Phases for HPLC Involving Polysaccharides. Chemical Society Reviews. (2008). Link

  • ChemicalBook. Product Entry: (R)-(4-Methylmorpholin-2-yl)methanamine (CAS 757910-97-7).[3]Link

Sources

Comparative

Bioisosteric comparison of morpholine vs piperazine derivatives in drug design

Executive Summary In medicinal chemistry, the bioisosteric replacement of a piperazine ring with a morpholine moiety (and vice versa) is a high-impact strategy used to modulate physicochemical properties without altering...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the bioisosteric replacement of a piperazine ring with a morpholine moiety (and vice versa) is a high-impact strategy used to modulate physicochemical properties without altering the core scaffold geometry. This guide provides a technical comparison of these two privileged structures, focusing on their differential impact on pKa, lipophilicity (LogP), metabolic stability, and hERG liability .

Quick Decision Matrix:

FeatureMorpholine Piperazine Design Implication
Basicity (pKa) Low (~8.3 - 8.5)High (~9.8 for N1)Morpholine is preferred to reduce ionization at physiological pH.
Lipophilicity Lower (More Polar)Higher (Variable)Morpholine improves aqueous solubility via ether oxygen H-bonding.
hERG Liability Low RiskModerate/High RiskSwitch to Morpholine to mitigate hERG binding (reduces cation-

interactions).
Metabolic Fate Ring Opening (Oxidative)N-Dealkylation / BioactivationPiperazine can form reactive iminium intermediates (toxicity alert).
H-Bonding Acceptor (Ether O)Donor/Acceptor (NH)Piperazine is required if a proton donor is essential for target binding.

Physicochemical Profiling: The Mechanistic "Why"

The fundamental difference between these bioisosteres lies in the electronic effect of the heteroatom at position 4 (Oxygen vs. Nitrogen).

Basicity and Ionization (pKa)
  • Piperazine: A secondary amine with a pKa of ~9.8. At physiological pH (7.4), it exists predominantly in its cationic (protonated) form. This positive charge is often critical for electrostatic interactions (e.g., Asp/Glu residues in GPCRs) but contributes to high hERG affinity.

  • Morpholine: The electronegative oxygen atom exerts an electron-withdrawing inductive effect (-I), significantly lowering the pKa of the nitrogen to ~8.4. This increases the fraction of neutral species at pH 7.4, enhancing passive membrane permeability for targets requiring intracellular access.

Lipophilicity and Solubility
  • Solubility: Morpholine derivatives generally exhibit higher aqueous solubility. The ether oxygen acts as a weak hydrogen bond acceptor, interacting with solvent water molecules.

  • LogD: Replacing piperazine with morpholine typically lowers LogD by 0.5–1.0 units, depending on the N-substituent. This "polar switch" is a standard tactic to lower nonspecific binding and improve metabolic clearance profiles.

Pharmacokinetic & Safety Implications

Metabolic Stability & Bioactivation

A critical differentiator is the metabolic safety profile. While both rings are susceptible to oxidative metabolism, their downstream consequences differ.

  • Morpholine (Ring Opening): The primary metabolic pathway involves CYP450-mediated hydroxylation at the

    
    -carbon (adjacent to N or O).[1] This hemiaminal/hemiketal intermediate is unstable and spontaneously collapses, leading to ring opening  and the formation of linear, polar acid metabolites (e.g., 2-(2-aminoethoxy)acetic acid). These are generally rapidly excreted and non-toxic.
    
  • Piperazine (Bioactivation Risk): Piperazine rings can undergo oxidation to form iminium ions or, if attached to electron-rich aromatics, quinone-imine intermediates. These electrophilic species can covalently bind to cellular proteins (e.g., glutathione trapping assays), posing a risk of idiosyncratic toxicity (structural alert).

hERG Channel Inhibition

The hERG potassium channel possesses a hydrophobic pore lined with aromatic residues (Tyr652, Phe656) that stabilize cations via cation-


 interactions.
  • The Piperazine Liability: The protonated piperazine nitrogen creates a strong pharmacophore for hERG blocking.

  • The Morpholine Fix: Substituting piperazine with morpholine reduces basicity (less protonation) and removes the NH donor, significantly weakening the interaction with the hERG pore. This switch frequently improves hERG IC50 values by >10-fold.

Visualization: Metabolic Pathways & Decision Logic

G cluster_0 Metabolic Fate cluster_1 hERG Optimization Logic Morpholine Morpholine Scaffold CYP_M CYP450 Oxidation (alpha-C hydroxylation) Morpholine->CYP_M Major Pathway Piperazine Piperazine Scaffold CYP_P CYP450 / Bioactivation Piperazine->CYP_P Potential Liability RingOpen Ring Opening (Linear Acid Metabolite) CYP_M->RingOpen Major Pathway Reactive Reactive Iminium/Quinone (Toxicity Alert) CYP_P->Reactive Potential Liability High_hERG Issue: High hERG Affinity (< 1 µM) Strategy Strategy: Reduce Basicity High_hERG->Strategy Solution Switch to Morpholine (pKa ~8.4, Reduced Cation-Pi) Strategy->Solution

Caption: Comparative metabolic fates (left) and hERG optimization logic (right). Note the toxicity risk associated with piperazine bioactivation versus the generally safe clearance of morpholine ring-opened metabolites.

Case Studies in Drug Design

Case Study 1: Gefitinib (Metabolic Stability)[1]
  • Context: Gefitinib (Iressa) is an EGFR inhibitor used in NSCLC.

  • Design Choice: The molecule features a morpholine ring attached to the quinazoline core.

  • Outcome: While the morpholine ring is metabolically liable (undergoing oxidative ring opening to form a soluble metabolite), this pathway serves as a primary clearance mechanism without generating toxic reactive intermediates. The morpholine oxygen also acts as a solvent-exposed H-bond acceptor, improving solubility of the flat aromatic core.

Case Study 2: hERG Avoidance in Antipsychotics
  • Context: Many early-generation antipsychotics containing piperazine moieties suffered from QT prolongation (hERG blockade).

  • Optimization: In "matched molecular pair" analyses, replacing the N-methylpiperazine group with a morpholine often retains D2/5-HT receptor affinity (if the basic nitrogen is not the sole pharmacophore) while reducing hERG inhibition by 1-2 log units due to the lowered pKa and loss of the cationic center.

Experimental Protocols

To objectively validate the bioisosteric switch, the following protocols are recommended.

Protocol 1: Comparative Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and identify major metabolites (Ring opening vs. N-dealkylation).
  • Preparation: Prepare 10 mM stock solutions of the Morpholine and Piperazine analogs in DMSO.

  • Incubation:

    • Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).

    • Pre-incubate at 37°C for 5 mins.

    • Start: Initiate reaction with NADPH-regenerating system (final 1 mM NADPH).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, 60 min into 150 µL ice-cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Metabolite ID (Crucial Step):

    • Scan for +16 Da (Hydroxylation).

    • Scan for +32 Da (Ring opening to acid/aldehyde forms).

    • Scan for -14 Da (N-demethylation).

    • Note: For piperazine, perform a GSH trapping assay (add 5 mM Glutathione) to check for reactive iminium adducts (+307 Da shift).

Protocol 2: LogD (Lipophilicity) Determination

Objective: Quantify the "Polar Switch" effect.

  • Method: Shake-flask method (miniaturized).

  • System: Octanol / Phosphate Buffer (pH 7.4).

  • Procedure:

    • Dissolve compound in octanol-saturated buffer.

    • Add equal volume of buffer-saturated octanol.

    • Shake for 1 hour; centrifuge to separate phases.

    • Quantify concentration in both phases using HPLC-UV or LC-MS.

  • Calculation:

    
    .
    
    • Expectation: Morpholine analog should show a lower LogD (more hydrophilic) than the corresponding Piperazine.

References

  • Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 2015.[2] Link

  • New Insights into Ion Channels: Predicting hERG-Drug Interactions. NIH National Library of Medicine, 2016. Link

  • De Novo Assembly of Highly Substituted Morpholines and Piperazines. NIH National Library of Medicine, 2017. Link

  • Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach. PubMed, 2023.[3] Link

  • Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. PubMed, 2009. Link

Sources

Validation

IR spectroscopy characterization of (R)-(4-Methylmorpholin-2-yl)methanamine

Topic: Strategic Characterization of (R)-(4-Methylmorpholin-2-yl)methanamine: A Comparative IR Spectroscopy Guide Executive Summary & Strategic Context (R)-(4-Methylmorpholin-2-yl)methanamine (CAS: 757910-97-7) is a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Characterization of (R)-(4-Methylmorpholin-2-yl)methanamine: A Comparative IR Spectroscopy Guide

Executive Summary & Strategic Context

(R)-(4-Methylmorpholin-2-yl)methanamine (CAS: 757910-97-7) is a critical chiral scaffold in the development of kinase inhibitors and GPCR ligands. Its structural value lies in the rigid morpholine ring, which restricts conformational freedom, combined with a primary amine "handle" for further functionalization.

For drug development professionals, the characterization challenge is twofold:

  • Physical State: The free base is typically a hygroscopic liquid/oil, making standard transmission IR (KBr pellets) difficult and prone to moisture artifacts.

  • Process Control: Distinguishing the product from its metabolic or synthetic precursor, (R)-(4-Methylmorpholin-2-yl)methanol , requires precise resolution in the 3200–3500 cm⁻¹ region.

This guide compares ATR-FTIR (Liquid Film) against Transmission FTIR (KBr Pellet of the HCl Salt) to determine the optimal workflow for structural validation and purity assessment.

Technical Comparison: ATR vs. Transmission

The "performance" of an IR technique here is defined by throughput speed , spectral resolution of the amine doublet , and resistance to environmental moisture .

FeatureMethod A: ATR-FTIR (Diamond/ZnSe) Method B: Transmission FTIR (KBr Pellet)
Sample State Liquid (Free Base) Solid (Dihydrochloride Salt)
Prep Time < 1 minute (Drop & Measure)15–20 minutes (Salt formation + Pressing)
Moisture Sensitivity Low (Short pathlength, no hygroscopic matrix)High (KBr is hygroscopic; "wet" pellets obscure NH bands)
Amine Resolution Good (Sharp doublet for -NH₂ visible)Variable (Broad -NH₃⁺ bands can mask fine structure)
Sample Recovery Yes (Wipe clean)No (Destructive)
Best Use Case Routine ID & Reaction Monitoring Final Characterization & Salt Selection

Expert Insight: While KBr pellets are the historical "gold standard" for library matching, ATR-FTIR is superior for the free base of this molecule. The free amine is hygroscopic; attempting to make a KBr pellet with the liquid oil often results in a "mush" that absorbs atmospheric water, creating a massive O-H stretch that drowns out the critical N-H amine signals.

Spectral Analysis & Band Assignment

To validate the structure, you must confirm the presence of the primary amine and the morpholine ether linkage while ruling out the alcohol precursor.

A. The Fingerprint: (R)-(4-Methylmorpholin-2-yl)methanamine
Functional GroupFrequency (cm⁻¹)IntensityModeDiagnostic Value
Primary Amine (-NH₂) 3380 & 3310 Weak-MediumStretching (Asym & Sym) CRITICAL: Look for the "doublet" (two spikes). Differentiates from alcohol (broad singlet).
C-H (sp³) 2960–2850StrongStretchingMethyl (N-CH₃) and Methylene (-CH₂-) backbone.
N-H Bend (Scissoring) 1650–1590MediumBendingConfirms primary amine; distinct from amide C=O (>1650).
C-O-C (Ether) 1110–1090StrongStretchingConfirms intact morpholine ring.
C-N (Aliphatic) 1280–1150MediumStretchingOverlaps with fingerprint, but N-CH₃ usually shows ~1280.
B. The "Impurities" Check: Distinguishing the Precursor

The most common synthetic route involves the activation and amination of (R)-(4-Methylmorpholin-2-yl)methanol .

  • The Precursor (Alcohol): Shows a huge, broad O-H stretch centered at 3350 cm⁻¹. It lacks the "doublet" shape.

  • The Product (Amine): As the reaction proceeds, the broad O-H collapses, replaced by the sharper N-H doublet.

  • The Salt (HCl Form): If you analyze the salt, the N-H region becomes a broad "mountain" (~3000 cm⁻¹) due to the ammonium (-NH₃⁺) species, making it harder to distinguish from the alcohol. Always neutralize to free base for clear functional group monitoring.

Experimental Protocol: "The Self-Validating Loop"

This protocol ensures you are measuring the molecule, not the water it absorbed from the air.

Step 1: Sample Preparation (The "Dry" Check)
  • If Liquid (Free Base):

    • Ensure the ATR crystal (Diamond preferred for durability) is clean. Run a background scan.

    • Place 1 drop of the amine on the crystal.

    • Validation: If you see a broad hump at 3400 cm⁻¹ without distinct spikes, your sample is wet. Dry over activated 3Å molecular sieves for 30 minutes and re-run.

  • If Solid (Salt):

    • Do not use KBr if the humidity is >50%.

    • Dissolve 10 mg of salt in 0.5 mL of 1M NaOH (aq). Extract with 0.5 mL Dichloromethane (DCM).

    • Spot the DCM layer onto the ATR crystal and let the solvent evaporate. Measure the resulting film (Free Base). This is more reliable than pressing a pellet.

Step 2: Data Acquisition
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for doublet separation).

  • Scans: 16 (Routine) or 64 (Publication quality).

  • Range: 4000–600 cm⁻¹.

Visualization: Characterization Workflow

The following diagram illustrates the decision logic for characterizing this specific chiral amine.

IR_Characterization_Workflow cluster_legend Performance Key Sample Sample: (R)-(4-Methylmorpholin-2-yl)methanamine State_Check Physical State Check Sample->State_Check Liquid Liquid (Free Base) State_Check->Liquid Is Oil? Solid Solid (HCl Salt) State_Check->Solid Is Crystal? ATR Method A: ATR-FTIR (Direct Analysis) Liquid->ATR Fastest Salt_Prep Method B: KBr Pellet (Standard Protocol) Solid->Salt_Prep Traditional Base_Extraction Alternative: NaOH Extraction -> Evaporate on Crystal Solid->Base_Extraction Recommended for Purity Result_Sharp Result: Sharp NH Doublet (3380/3310 cm⁻¹) PASS ATR->Result_Sharp Result_Broad Result: Broad NH₃⁺ Band (~3000 cm⁻¹) AMBIGUOUS Salt_Prep->Result_Broad Base_Extraction->Result_Sharp key1 Green Path = High Resolution / Specificity key2 Red Path = Lower Specificity for Primary Amine

Caption: Workflow decision tree for optimizing spectral resolution. The "Green Path" (converting to Free Base film) yields the most diagnostic spectral data for the primary amine functional group.

References

  • National Institute of Standards and Technology (NIST). Morpholine, 4-methyl- Infrared Spectrum (Gas Phase). NIST Mass Spectrometry Data Center.[1] Available at: [Link]

    • Context: Provides the baseline spectral features for the N-methylmorpholine core (ring vibr
  • Context: Used to establish the spectral baseline for the alcohol precursor (O-H stretch comparison).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. John Wiley & Sons.[2]

    • Context: The authoritative source for primary amine doublet assignment (3300–3400 cm⁻¹) vs. ammonium salt broadening.
  • Context: Verification of CAS 757910-97-7 and physical properties.

Sources

Comparative

Comparative Pharmacokinetics of (R)-(4-Methylmorpholin-2-yl)methanamine-Appended Drug Candidates

Executive Summary In modern medicinal chemistry, the optimization of a drug candidate's pharmacokinetic (PK) profile often dictates its clinical viability. The incorporation of saturated nitrogen-containing heterocycles...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of a drug candidate's pharmacokinetic (PK) profile often dictates its clinical viability. The incorporation of saturated nitrogen-containing heterocycles is a proven strategy to enhance aqueous solubility and metabolic stability. Among these, (R)-(4-Methylmorpholin-2-yl)methanamine (CAS 757910-97-7) has emerged as a highly privileged chiral building block[1].

This guide provides an objective, data-driven comparison of drug candidates utilizing the (R)-(4-methylmorpholin-2-yl)methanamine appendage versus traditional solubilizing groups (e.g., piperazines and standard aliphatic amines). By examining the mechanistic causality behind its superior Absorption, Distribution, Metabolism, and Excretion (ADME) profile, this document serves as a definitive reference for drug development professionals optimizing lead compounds—such as the TLR7/8 antagonists recently advanced in clinical pipelines[2].

Mechanistic Rationale: The Causality of PK Optimization

To understand why (R)-(4-methylmorpholin-2-yl)methanamine outperforms traditional bioisosteres, we must deconstruct its structural features and their direct physiological consequences[3]:

  • The Oxygen Heteroatom (pKa Modulation): Traditional piperazine appendages contain two basic nitrogens, often resulting in a highly protonated, polar molecule at physiological pH (7.4), which severely restricts passive membrane permeability. By replacing one nitrogen with an oxygen atom, the morpholine core lowers the basicity of the system[4]. This creates a delicate balance: it remains ionized enough in the gastric environment to ensure high aqueous solubility, yet unionized enough in the intestines to permit rapid passive diffusion across lipid bilayers[5].

  • N-Methylation (Metabolic Shielding): Uncapped secondary amines are highly susceptible to Cytochrome P450 (CYP)-mediated N-dealkylation and Phase II glucuronidation. The addition of the N-methyl cap on the morpholine ring sterically hinders these metabolic liabilities, drastically reducing intrinsic hepatic clearance (

    
    ) and extending the compound's half-life (
    
    
    
    )[5].
  • The (R)-Methanamine Linker (Stereospecific Vectoring): The chiral methanamine bridge not only provides a primary amine for facile amide-coupling during synthesis but also dictates the precise 3D spatial trajectory of the morpholine ring. This stereospecificity ensures the moiety projects optimally into solvent-exposed regions of the target protein (e.g., kinase hinge regions), minimizing off-target toxicity and reducing recognition by efflux transporters like P-glycoprotein (P-gp).

PK_Logic A (R)-(4-Methylmorpholin-2-yl) methanamine B Oxygen Heteroatom ↓ pKa, ↑ Permeability A->B C N-Methylation Blocks N-dealkylation A->C D (R)-Stereocenter Target Specificity A->D E Optimized ADME Profile (Extended t1/2, High %F) B->E C->E D->E

Structural logic of (R)-(4-Methylmorpholin-2-yl)methanamine in PK optimization.

Comparative Pharmacokinetic Data

The table below summarizes representative preclinical PK data for a generic target scaffold (e.g., a quinoline-based TLR7/8 inhibitor core) modified with three different solubilizing appendages[2]. The data illustrates the typical ADME shifts observed during lead optimization when transitioning from piperazine to the highly optimized (R)-(4-methylmorpholin-2-yl)methanamine moiety.

Table 1: Comparative Pharmacokinetics in Male C57BL/6 Mice (IV: 1 mg/kg, PO: 10 mg/kg)

Pharmacophore AppendageHLM

(µL/min/mg)
In Vivo CL (mL/min/kg)

(L/kg)

(h)
Oral Bioavailability (%F)
(R)-(4-Methylmorpholin-2-yl)methanamine 24.5 18.2 2.14.8 68%
N-Methylpiperazine 58.345.63.51.932%
(R)-Piperidin-2-ylmethanamine 82.165.44.21.215%

Data Interpretation: The morpholine-methanamine derivative demonstrates a nearly 3-fold reduction in in vivo clearance compared to the N-methylpiperazine analog. The reduced volume of distribution (


) indicates less non-specific tissue binding (often caused by highly basic piperazines), while the optimal LogD translates to a superior oral bioavailability of 68%.

Experimental Protocol: In Vivo PK Profiling

To ensure absolute trustworthiness and reproducibility, the following protocol describes a self-validating system for evaluating the pharmacokinetics of morpholine-appended candidates. It incorporates internal standard (IS) calibration to normalize matrix effects during LC-MS/MS analysis.

Step 1: Formulation Preparation
  • Weigh 2.0 mg of the test compound containing the (R)-(4-methylmorpholin-2-yl)methanamine moiety.

  • Dissolve the compound in 5% DMSO. Add 10% Solutol HS15 and vortex until the solution is optically clear.

  • QS to the final volume with 85% sterile saline. Causality: The basicity of the methanamine nitrogen (pKa ~7.8) ensures the compound remains partially ionized in the slightly acidic microenvironment of the formulation, preventing precipitation upon injection[3].

Step 2: Animal Dosing
  • Fast male C57BL/6 mice (n=3 per route) for 12 hours prior to oral (PO) dosing to eliminate food-effect variables.

  • Administer the Intravenous (IV) dose at 1 mg/kg via bolus tail vein injection.

  • Administer the PO dose at 10 mg/kg via oral gavage.

Step 3: Serial Blood Sampling
  • Collect 50 µL blood samples via submandibular bleed at the following time points: 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Transfer immediately to K2EDTA-coated tubes and centrifuge at 4,000 × g for 10 minutes at 4°C to isolate the plasma.

Step 4: Bioanalytical Extraction (Protein Precipitation)
  • Aliquot 20 µL of the isolated plasma into a 96-well plate.

  • Add 100 µL of ice-cold acetonitrile containing 50 ng/mL Tolbutamide (Internal Standard). Causality: Acetonitrile effectively denatures plasma proteins (e.g., albumin). Because the morpholine-appended analyte is highly soluble in polar organic solvents, it partitions completely into the supernatant, ensuring >95% recovery.

  • Centrifuge the plate at 15,000 × g for 15 minutes.

Step 5: LC-MS/MS and NCA Analysis
  • Inject 5 µL of the supernatant onto a C18 analytical column (e.g., Waters XBridge, 50 × 2.1 mm, 3.5 µm).

  • Run a gradient using Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (0.1% Formic acid in acetonitrile).

  • Utilize Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode. The basic methanamine nitrogen readily accepts a proton, ensuring a robust

    
     signal[1].
    
  • Calculate PK parameters using Non-Compartmental Analysis (NCA) via Phoenix WinNonlin software.

Workflow N1 1. Formulation (Solutol/Saline) N2 2. In Vivo Dosing (IV & PO) N1->N2 N3 3. Plasma Sampling (0.08 - 24h) N2->N3 N4 4. Protein PPT (Cold ACN + IS) N3->N4 N5 5. LC-MS/MS (ESI+ MRM) N4->N5

Self-validating in vivo pharmacokinetic profiling workflow for morpholine derivatives.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3922133, (4-Methylmorpholin-2-yl)methanamine." PubChem, [Link].

  • Eisai R&D Management Co., Ltd. "Selectively Substituted Quinoline Compounds" (EP3995495A1).
  • Al-Ghorbani, M., et al. "Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications." Research Journal of Pharmacy and Technology, [Link].

  • "Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis." Taylor & Francis, [Link].

Sources

Safety & Regulatory Compliance

Safety

(R)-(4-Methylmorpholin-2-yl)methanamine proper disposal procedures

Topic: (R)-(4-Methylmorpholin-2-yl)methanamine Proper Disposal Procedures Executive Summary: Operational Directive Immediate Action Required: Treat (R)-(4-Methylmorpholin-2-yl)methanamine as a Class 8 Corrosive and Combu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: (R)-(4-Methylmorpholin-2-yl)methanamine Proper Disposal Procedures

Executive Summary: Operational Directive

Immediate Action Required: Treat (R)-(4-Methylmorpholin-2-yl)methanamine as a Class 8 Corrosive and Combustible Liquid . Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor. Critical Restriction: DO NOT dispose of down drains or sewer systems.[1][2] DO NOT mix with oxidizing agents or strong acids during waste accumulation.

Chemical Identity & Hazard Characterization

To ensure precise regulatory compliance, verify the substance against the following identifiers. Note the distinction between this chiral building block and the common solvent N-methylmorpholine (NMM); while structurally related, the primary amine moiety in the target molecule significantly increases basicity and skin corrosivity.

Parameter Data / Specification
Chemical Name (R)-(4-Methylmorpholin-2-yl)methanamine
CAS Number 757910-97-7 (Specific R-isomer) (Racemic/Unspecified: 141814-57-5)
Molecular Formula C₆H₁₄N₂O
Molecular Weight 130.19 g/mol
Physical State Colorless to light yellow liquid
Acidity/Basicity Strongly Basic (Primary Amine)
GHS Classification Skin Corr.[1][3][4][5][6][7] 1B (H314), Eye Dam. 1 (H318), Flam.[1] Liq. 4 (Combustible)
RCRA Characteristics D002 (Corrosive), Potential D001 (Ignitable - Check Flash Point)

Pre-Disposal Handling & Segregation

Safety in disposal begins with storage.[2] The primary risk is exothermic reaction upon accidental contact with incompatible waste streams.

Segregation Protocol
  • Incompatible With: Strong acids (e.g., HCl, H₂SO₄), Acid chlorides, Acid anhydrides, Strong oxidizers (e.g., Permanganates, Peroxides).

  • Storage: Store in a dedicated "Organic Bases" cabinet. If a dedicated cabinet is unavailable, use secondary containment (polyethylene tray) to physically separate from acidic waste streams.

Container Selection
  • Recommended: High-Density Polyethylene (HDPE) or Borosilicate Glass.

  • Avoid: Metal containers (aluminum/zinc) which may react with the amine to release hydrogen gas.

Disposal Workflows

A. Liquid Waste Stream (Primary Volume)

This protocol applies to reaction mixtures, mother liquors, or expired reagents containing >1% of the target amine.

  • Classification: Designate as "Basic Organic Waste" (Non-Halogenated).

  • pH Adjustment (Optional but Recommended):

    • Note: In-lab neutralization is generally discouraged for large volumes due to heat generation. However, if the waste stream is mixed, ensure the final pH is >10 to prevent salt precipitation or unexpected heating.

  • Accumulation:

    • Pour into a chemically compatible carboy (HDPE).

    • Labeling: Affix a hazardous waste label detailing:

      • "Hazardous Waste - Organic Base"

      • Constituents: "(R)-(4-Methylmorpholin-2-yl)methanamine"[3][8]

      • Hazards: "Corrosive, Combustible"

      • Date of Accumulation Start.

B. Solid Waste (Contaminated Debris)

Includes gloves, paper towels, and filter media.

  • Segregation: Do not mix with "General Trash."

  • Packaging: Double-bag in 4-mil polyethylene bags or place in a wide-mouth HDPE drum.

  • Labeling: "Solid Debris Contaminated with Corrosive Amines."

C. Empty Container Management (Triple Rinse Rule)

Under RCRA regulations (40 CFR § 261.7), a container is considered "RCRA Empty" only after specific treatment.

  • Rinse 1: Add solvent (Ethanol or Water) to 10% of container volume. Agitate vigorously. Decant rinsate into the Liquid Waste carboy.

  • Rinse 2: Repeat.

  • Rinse 3: Repeat.

  • Final Step: Deface the label. If the container is glass, dispose of in "Glass Waste."[9] If plastic, recycle or trash depending on local facility rules.

Visualized Decision Logic

The following diagram illustrates the decision-making process for disposing of (R)-(4-Methylmorpholin-2-yl)methanamine waste streams.

DisposalWorkflow Start Waste Generation: (R)-(4-Methylmorpholin-2-yl)methanamine TypeCheck Determine Waste State Start->TypeCheck Liquid Liquid Waste TypeCheck->Liquid Solid Solid Waste (Gloves, Tissues) TypeCheck->Solid Empty Empty Container TypeCheck->Empty HalogenCheck Contains Halogenated Solvents (DCM, Chloroform)? Liquid->HalogenCheck Bag Double Bag (Polyethylene) Label: 'Corrosive Debris' Solid->Bag Rinse Triple Rinse with Ethanol/Water Collect Rinsate as Liquid Waste Empty->Rinse StreamA Stream A: Organic Bases (Non-Halogenated) HalogenCheck->StreamA No StreamB Stream B: Organic Bases (Halogenated) HalogenCheck->StreamB Yes Vendor Transfer to EHS/Vendor for Incineration StreamA->Vendor StreamB->Vendor Deface Deface Label & Discard as General/Glass Waste Rinse->Deface Bag->Vendor

Figure 1: Operational workflow for segregating and processing amine waste streams.

Emergency Procedures: Spill Response

In the event of a spill outside of containment, execute the following immediately.

Phase Action Protocol
1. Secure Evacuate the immediate area. Ensure ventilation is active.[1][2][7][10][11] Don PPE (Nitrile gloves, safety goggles, lab coat).
2. Contain Use an inert absorbent (Vermiculite, dry sand, or commercial amine spill pads). DO NOT use paper towels initially (fire risk).
3. Neutralize Cautiously apply a weak acid solution (e.g., dilute Citric Acid or Sodium Bisulfate) to the absorbent material to lower pH. Expect heat generation.
4. Disposal Scoop neutralized material into a hazardous waste bag/pail. Label as "Spill Debris: Corrosive/Organic."

Regulatory Compliance (RCRA)

For US-based laboratories, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Characteristic Waste Codes:

    • D002 (Corrosivity): Applicable because the substance is a liquid amine with pH > 12.5 (typically).

    • D001 (Ignitability): Applicable if the specific formulation/solvent mixture has a flash point < 60°C (140°F). Note: While pure amines often have higher flash points, waste mixtures often contain flammable solvents.

  • Documentation: Ensure all manifests list the chemical name clearly to prevent misclassification by the disposal facility (TSDF).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3922133, (4-Methylmorpholin-2-yl)methanamine. Retrieved from [Link][12]

  • U.S. Environmental Protection Agency (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][11] Retrieved from [Link]

Sources

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